1-(4-Bromophenyl)-2-morpholinoethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-2-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLYWWGGZRDCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328506 | |
| Record name | 1-(4-Bromophenyl)-2-morpholinoethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20099-96-1 | |
| Record name | 1-(4-Bromophenyl)-2-(4-morpholinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20099-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-2-morpholinoethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Bromophenyl)-2-morpholinoethanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-2-morpholinoethanone is an alpha-aminoketone derivative characterized by a bromophenyl group attached to a carbonyl carbon, which is in turn bonded to a methylene group bearing a morpholine ring. This compound, and others in its class, are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to the established biological activities of the morpholine and alpha-aminoketone scaffolds. This technical guide provides a comprehensive overview of the known chemical properties, structure, and synthesis of this compound, compiling available data to support further research and development efforts.
Chemical Properties and Structure
This compound is a solid organic compound with the chemical formula C₁₂H₁₄BrNO₂ and a molecular weight of 284.15 g/mol [1]. Its unique structure, featuring a halogenated aromatic ring, a ketone, and a tertiary amine within a morpholine ring, dictates its physicochemical properties and potential biological interactions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20099-96-1 | [1] |
| Molecular Formula | C₁₂H₁₄BrNO₂ | [1] |
| Molecular Weight | 284.15 g/mol | [1] |
| Physical State | Solid | |
| Storage Conditions | Store at 2-8°C | [1] |
The structure of this compound is characterized by several key functional groups:
-
4-Bromophenyl group: The presence of a bromine atom on the phenyl ring can influence the compound's lipophilicity and its ability to participate in halogen bonding, which can be a significant interaction in biological systems.
-
Ethanone backbone: The ketone functional group is a key feature, and its carbonyl carbon is susceptible to nucleophilic attack. The alpha-carbon to the carbonyl is substituted with the morpholine ring.
-
Morpholine ring: This heterocyclic amine is a common scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. The nitrogen atom of the morpholine ring is basic.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of α-amino ketones, such as this compound, involves the nucleophilic substitution of an α-haloketone with the corresponding amine. The starting material, 2-bromo-1-(4-bromophenyl)ethanone, is a known compound.
General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from a similar synthesis):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 equivalent) in a suitable aprotic solvent such as toluene or acetonitrile.
-
Addition of Amine: To this solution, add morpholine (1.1 to 2.0 equivalents). The reaction can be carried out at room temperature or with gentle heating to increase the reaction rate. An inorganic base like potassium carbonate can be added to scavenge the hydrobromic acid formed during the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a solid (morpholine hydrobromide) has precipitated, it can be removed by filtration. The filtrate is then typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The crude product is obtained by removing the solvent under reduced pressure. Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group (typically two doublets in the aromatic region), a singlet for the methylene protons adjacent to the carbonyl group, and two multiplets for the methylene protons of the morpholine ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the carbons of the bromophenyl ring (with the carbon attached to the bromine showing a characteristic chemical shift), the methylene carbon adjacent to the carbonyl, and the carbons of the morpholine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, and C-N and C-O stretching vibrations from the morpholine ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺, with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for the M and M+2 peaks).
-
Melting Point: The melting point of the purified solid compound should be determined as an indicator of its purity.
Potential Biological Activity and Signaling Pathways
While specific biological activity data for this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.
-
Anticancer Activity: Morpholine-containing compounds have been investigated for their potential as anticancer agents. The morpholine ring can improve the pharmacokinetic profile of drug candidates, and various derivatives have shown cytotoxicity against different cancer cell lines. The bromophenyl group can also contribute to the anticancer activity, as seen in other brominated compounds.
-
Enzyme Inhibition: Alpha-aminoketones are known to be reactive species and can act as inhibitors of various enzymes, particularly proteases, by forming covalent or non-covalent adducts with active site residues.
-
CNS Activity: The morpholine scaffold is present in several centrally acting drugs. Therefore, derivatives like this compound could potentially interact with receptors or enzymes in the central nervous system.
Hypothetical Signaling Pathway Involvement:
Given the general activities of related compounds, this compound could potentially modulate signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Hypothetical mechanism of action for this compound.
This compound is a compound with significant potential for further investigation in medicinal chemistry and drug discovery. This technical guide has summarized the available information on its chemical properties, structure, and a general synthetic approach. While detailed experimental and biological data are currently limited, the structural features of this molecule suggest that it warrants further study to explore its potential therapeutic applications. The provided information serves as a foundation for researchers to design and execute further experiments to fully elucidate the characteristics and biological profile of this intriguing compound.
References
In-depth Technical Guide: 1-(4-Bromophenyl)-2-morpholinoethanone (CAS: 20099-96-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 1-(4-Bromophenyl)-2-morpholinoethanone. Due to the limited availability of specific experimental data for this compound, this guide combines known information with predicted data based on analogous structures and established analytical methodologies for α-aminoketones.
Physicochemical Properties and Spectroscopic Data
The fundamental properties and predicted spectroscopic data for this compound are summarized below. These values are essential for the identification and characterization of the compound.
| Property | Value | Source/Method |
| CAS Number | 20099-96-1 | Literature |
| Molecular Formula | C₁₂H₁₄BrNO₂ | Calculated |
| Molecular Weight | 284.15 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | Analogy |
| Purity | >98% (Commercially available) | Supplier Data[1] |
| Storage Conditions | 2-8°C (short-term), -20°C (long-term) | Supplier Data[1] |
Predicted Spectroscopic Data
| Technique | Predicted Peaks/Shifts |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65 (d, J=8.5 Hz, 2H, Ar-H), 7.55 (d, J=8.5 Hz, 2H, Ar-H), 3.75 (t, J=4.5 Hz, 4H, -O-CH₂-), 3.65 (s, 2H, -CO-CH₂-), 2.60 (t, J=4.5 Hz, 4H, -N-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195.0 (C=O), 135.0 (Ar-C), 131.9 (Ar-CH), 129.5 (Ar-CH), 128.0 (Ar-C-Br), 67.0 (-O-CH₂-), 65.0 (-CO-CH₂-), 53.5 (-N-CH₂-) |
| FT-IR (KBr) | ν (cm⁻¹): ~3050 (Ar C-H), ~2950, 2850 (Aliphatic C-H), ~1690 (C=O, aryl ketone), ~1580 (Ar C=C), ~1250 (C-N), ~1115 (C-O-C)[2][3] |
| Mass Spec. (EI) | m/z: 283/285 [M]⁺, 183/185 [BrC₆H₄CO]⁺, 155/157 [BrC₆H₄]⁺, 86 [C₄H₈NO]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. Note that the synthesis is adapted from a procedure for a similar compound.
Synthesis of this compound
This protocol is adapted from the synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone[4].
Materials:
-
2-Bromo-1-(4-bromophenyl)ethanone
-
Morpholine
-
Toluene
-
1N Hydrochloric Acid (HCl)
-
50% Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 2-bromo-1-(4-bromophenyl)ethanone in toluene.
-
Slowly add a solution of morpholine in toluene to the reaction mixture.
-
Stir the mixture overnight at room temperature.
-
Extract the mixture with 1N aqueous HCl.
-
Basify the combined aqueous phases with 50% aqueous NaOH.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic phases with water and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the product.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Process the data to identify chemical shifts, coupling constants, and integration.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Mix a small amount of the solid sample with dry potassium bromide (KBr).
-
Press the mixture into a thin pellet.
-
Record the IR spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
High-Performance Liquid Chromatography (HPLC) for Purity Determination:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Prepare a standard solution of the compound in the mobile phase.
-
Inject the sample and analyze the chromatogram for the main peak and any impurities.
Potential Biological Activity and Signaling Pathways
Derivatives of morpholine and acetophenone have been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects[5][6][7].
Potential Anti-inflammatory Activity
Morpholine-containing compounds have been shown to inhibit key inflammatory mediators. A plausible mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway. This would lead to the downregulation of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[8][9].
Potential Anticancer Activity
Acetophenone derivatives have been investigated for their cytotoxic effects on various cancer cell lines. Some morpholine derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival[10]. Therefore, this compound may exert anticancer effects by modulating this pathway.
Visualizations
The following diagrams illustrate the synthesis workflow, a general analytical workflow, and a hypothesized signaling pathway for the anti-inflammatory activity of this compound.
Caption: Synthesis workflow for this compound.
Caption: General analytical workflow for characterization.
Caption: Hypothesized anti-inflammatory signaling pathway.
References
- 1. Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor activity of benzylideneacetophenone derivatives via proteasomal inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity Screening of 1-(4-Bromophenyl)-2-morpholinoethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the biological activity screening of the novel compound, 1-(4-Bromophenyl)-2-morpholinoethanone. The morpholine moiety is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1] This document outlines detailed experimental protocols for cytotoxicity, antimicrobial, and anti-inflammatory screening. Additionally, it presents a structured approach to data analysis and visualization of experimental workflows and potential signaling pathways. The methodologies described herein are based on established and widely accepted screening protocols for novel chemical entities.[2][3][4]
Introduction
This compound is a synthetic compound featuring a bromophenyl group attached to a morpholinoethanone core. The presence of the morpholine ring suggests the potential for a spectrum of biological activities, as derivatives of this heterocycle are known to possess significant therapeutic potential.[1] The bromophenyl group can further influence the compound's pharmacokinetic and pharmacodynamic properties. A systematic screening of its biological activities is therefore a critical step in evaluating its potential as a therapeutic agent. This guide details the essential in vitro assays to profile the cytotoxic, antimicrobial, and anti-inflammatory properties of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 2-bromo-1-(4-bromophenyl)ethanone with morpholine. A general synthetic protocol, adapted from the synthesis of similar compounds, is provided below.[5][6]
Protocol:
-
Dissolve 2-bromo-1-(4-bromophenyl)ethanone in a suitable solvent such as toluene.
-
Slowly add a solution of morpholine in the same solvent to the reaction mixture.
-
Stir the mixture at room temperature overnight.
-
Extract the reaction mixture with an acidic aqueous solution (e.g., 1N HCl).
-
Basify the aqueous phase with a strong base (e.g., 50% NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic phases with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product using appropriate techniques such as column chromatography or recrystallization.
Biological Activity Screening Protocols
A tiered screening approach is recommended, starting with cytotoxicity assays to determine the compound's toxicity profile, followed by specific assays for antimicrobial and anti-inflammatory activities.
Cytotoxicity Screening
Cytotoxicity assays are fundamental to understanding the concentration at which a compound exhibits toxic effects on cells.[2] This information is crucial for determining the therapeutic window for other biological activities.
3.1.1. MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7]
Experimental Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in complete cell culture medium and treat the cells for 24, 48, or 72 hours. Ensure the final DMSO concentration is below 0.5%.[8]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
3.1.2. Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
The LDH assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[9]
Experimental Protocol:
-
Follow the cell seeding and compound treatment steps as described for the MTT assay.
-
Include controls for no cells (medium only), untreated cells (vehicle control), and maximum LDH release (cells lysed with a detergent).[9]
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
Antimicrobial Activity Screening
Screening for antimicrobial activity is essential to identify potential candidates for treating infectious diseases.[3]
3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
Experimental Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity Screening
In vitro anti-inflammatory assays help to identify compounds that can modulate inflammatory responses.[4]
3.3.1. Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.[4]
Experimental Protocol:
-
Enzyme and Substrate Preparation: Use a commercial COX-2 inhibitor screening assay kit. Prepare the COX-2 enzyme and arachidonic acid (substrate) solutions as per the kit's instructions.
-
Compound Incubation: Incubate various concentrations of this compound with the COX-2 enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a specific incubation period, measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.[10]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Data Presentation
All quantitative data from the screening assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | MTT | 24 | |
| 48 | |||
| 72 | |||
| HeLa | MTT | 24 | |
| 48 | |||
| 72 | |||
| A549 | MTT | 24 | |
| 48 | |||
| 72 | |||
| HEK293 | MTT | 24 | |
| 48 | |||
| 72 | |||
| MCF-7 | LDH | 24 | |
| HeLa | LDH | 24 |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | |
| Escherichia coli | ATCC 25922 | |
| Candida albicans | ATCC 90028 | |
| Aspergillus niger | ATCC 16404 |
Table 3: Anti-inflammatory Activity of this compound
| Target | Assay | IC50 (µM) |
| COX-2 | Enzyme Inhibition |
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex experimental processes and biological pathways.
Caption: General experimental workflow for the biological activity screening of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Unveiling the Potential Mechanism of Action of 1-(4-Bromophenyl)-2-morpholinoethanone: A Technical Review
Disclaimer: Scientific literature explicitly detailing the mechanism of action, biological activity, and quantitative data for 1-(4-Bromophenyl)-2-morpholinoethanone is not available in the public domain at the time of this review. Therefore, this document will explore the potential mechanism of action by drawing inferences from the known biological activities of its core chemical moieties: the α-aminoketone framework and the morpholine ring. This analysis is intended for researchers, scientists, and drug development professionals as a guide for potential future investigations.
Introduction
This compound is a synthetic organic compound featuring a brominated phenyl group attached to an ethanone backbone, which is further substituted with a morpholine ring at the alpha position. This structure places it within the class of α-aminoketones, a group of compounds recognized for their pharmacological potential.[1][2] The presence of the morpholine heterocycle also suggests a range of possible biological interactions, as this moiety is a common feature in many bioactive molecules.[3][4][5] This technical guide will provide a speculative overview of the potential mechanism of action, suggest plausible experimental protocols for its investigation, and present hypothetical signaling pathways and workflows.
Core Structural Components and Their Pharmacological Significance
2.1. The α-Aminoketone Core:
The α-aminoketone structure is a key pharmacophore found in several clinically significant drugs. For instance, the antidepressant bupropion, an aminoketone, functions by inhibiting the reuptake of dopamine and norepinephrine.[2] This suggests that this compound could potentially interact with neurotransmitter transporters. The reactivity of the α-aminoketone motif also makes it a valuable synthetic intermediate for the creation of various heterocyclic compounds.[1][6]
2.2. The Morpholine Moiety:
The morpholine ring is a prevalent feature in numerous approved drugs and biologically active compounds, contributing to properties such as improved solubility, metabolic stability, and receptor binding.[3] Derivatives of morpholine have demonstrated a wide array of biological activities, including:
-
Anticancer Properties: Certain morpholine-containing compounds, such as 4-morpholino-2-phenylquinazolines, have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) p110α, a key enzyme in cancer cell proliferation and survival.[7] Other studies on 2-morpholino-4-anilinoquinoline derivatives have shown antitumor activity against hepatocellular carcinoma (HepG2) cells, potentially through the inhibition of MET, VEGFR, and EGFR signaling pathways, leading to cell cycle arrest.[8][9]
-
Antimicrobial Activity: Various synthetic pathways have been developed to produce morpholine derivatives that exhibit antibacterial and antifungal properties.[4][5][10]
-
Central Nervous System (CNS) Activity: The structural similarity to CNS-active drugs suggests that the morpholine ring could facilitate interactions with neurological targets.
Postulated Mechanism of Action
Based on the functionalities of its constituent parts, the potential mechanism of action for this compound could be multifaceted. A primary hypothesis would be its role as an inhibitor of key signaling kinases, similar to other morpholine-containing anticancer agents.
Hypothetical Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway
A plausible mechanism of action for this compound, particularly in an oncology context, is the inhibition of the PI3K/Akt/mTOR signaling cascade. This pathway is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.
Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.
Proposed Experimental Protocols
To elucidate the actual mechanism of action, a systematic series of in vitro and in vivo experiments would be required.
4.1. In Vitro Kinase Inhibition Assay
-
Objective: To determine if this compound directly inhibits the activity of key kinases, such as PI3K, Akt, mTOR, EGFR, or VEGFR.
-
Methodology:
-
Utilize a panel of recombinant human kinases.
-
Perform kinase activity assays using a luminescence-based method (e.g., Kinase-Glo®) or a fluorescence-based method (e.g., LanthaScreen®).
-
Incubate the kinases with their respective substrates and ATP in the presence of varying concentrations of the test compound.
-
Measure the kinase activity and calculate the IC50 value for each kinase.
-
4.2. Cell Viability and Proliferation Assays
-
Objective: To assess the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.
-
Methodology:
-
Culture selected cancer cell lines (e.g., HepG2, A549, MCF-7) in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or MTS assay.
-
Determine cell proliferation using a BrdU incorporation assay.
-
Calculate the GI50 (concentration for 50% growth inhibition) and IC50 values.
-
4.3. Western Blot Analysis
-
Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in a target signaling pathway.
-
Methodology:
-
Treat cancer cells with the compound at its IC50 concentration for various time points.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of proteins such as Akt (Ser473), mTOR (Ser2448), and their downstream effectors.
-
Use an appropriate secondary antibody and detect the signal using chemiluminescence.
-
Experimental Workflow Diagram
Caption: A logical workflow for investigating the mechanism of action.
Quantitative Data Summary (Hypothetical)
Should experiments be conducted, the resulting data would be crucial for understanding the compound's potency and selectivity. The table below illustrates how such data could be presented.
| Assay Type | Target/Cell Line | Metric | Value (µM) |
| Kinase Inhibition | PI3Kα | IC50 | TBD |
| mTOR | IC50 | TBD | |
| EGFR | IC50 | TBD | |
| Cell Proliferation (72h) | HepG2 | GI50 | TBD |
| A549 | GI50 | TBD | |
| MCF-7 | GI50 | TBD |
TBD: To Be Determined through experimentation.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be elucidated, its chemical structure strongly suggests potential as a modulator of key cellular signaling pathways, particularly those implicated in cancer. The α-aminoketone core and the morpholine ring are both well-established pharmacophores that could confer inhibitory activity against protein kinases or other important cellular targets.
Future research should focus on the systematic in vitro and in vivo evaluation of this compound. The experimental protocols outlined in this guide provide a foundational framework for such investigations. Elucidating the mechanism of action will be the first step in determining the therapeutic potential of this compound and guiding its further development as a potential drug candidate.
References
- 1. grokipedia.com [grokipedia.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. jocpr.com [jocpr.com]
- 6. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
1-(4-Bromophenyl)-2-morpholinoethanone literature review and background
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of 2-(4-bromophenyl)-1-morpholinoethanone, a molecule of interest in medicinal chemistry. The document details its chemical identity, physical properties, and a postulated synthetic pathway, including a detailed experimental protocol for its precursor. A significant gap in the current scientific literature is the absence of specific biological activity data for this compound. This review addresses this gap by discussing the potential pharmacological activities based on the well-established properties of its core structural motifs: the morpholine ring and the bromophenyl group. This guide serves as a foundational resource for researchers considering this molecule for further investigation and highlights the untapped potential for future biological evaluation.
Chemical Identity and Properties
The compound of interest is formally identified as 2-(4-bromophenyl)-1-morpholinoethanone . It is also referred to by its IUPAC name, 4-[(4-bromophenyl)acetyl]morpholine .
Table 1: Chemical and Physical Properties of 2-(4-Bromophenyl)-1-morpholinoethanone
| Property | Value | Source |
| CAS Number | 349428-85-9 | [CymitQuimica, Echemi] |
| Molecular Formula | C₁₂H₁₄BrNO₂ | [CymitQuimica, Echemi] |
| Molecular Weight | 284.15 g/mol | [Echemi, Sigma-Aldrich] |
| Appearance | Solid | [CymitQuimica] |
| Density | 1.4 ± 0.1 g/cm³ | [Echemi] |
| Boiling Point | 392.8 ± 37.0 °C at 760 mmHg | [Echemi] |
| Flash Point | 191.4 ± 26.5 °C | [Echemi] |
| Water Solubility | 38.8 µg/mL | [Echemi] |
| InChI Key | SBYPWFXETHVEOJ-UHFFFAOYSA-N | [CymitQuimica, Sigma-Aldrich] |
| SMILES | O=C(CN(C1)CCOC1)C2=CC=C(Br)C=C2 | Inferred |
Synthesis of 2-(4-Bromophenyl)-1-morpholinoethanone
While a specific, detailed experimental protocol for the synthesis of 2-(4-bromophenyl)-1-morpholinoethanone is not explicitly available in the reviewed literature, the synthesis can be reliably postulated based on the well-established reaction between α-haloketones and secondary amines. The synthesis involves a two-step process: the α-bromination of 4-bromoacetophenone to yield 2-bromo-1-(4-bromophenyl)ethanone, followed by the nucleophilic substitution of the bromine atom by morpholine.
Postulated Synthesis Pathway
An In-depth Technical Guide to 1-(4-Bromophenyl)-2-morpholinoethanone: Discovery and Synthesis Pathway
This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-2-morpholinoethanone, a compound of interest for researchers, scientists, and professionals in drug development. This document details its discovery, synthesis, experimental protocols, and potential biological significance, with a focus on presenting clear, actionable information.
Introduction and Discovery
Synthesis Pathway
The most direct and logical synthesis pathway for this compound is a two-step process. The first step involves the alpha-bromination of 1-(4-bromophenyl)ethanone to yield the key intermediate, 2-bromo-1-(4-bromophenyl)ethanone. The second step is the nucleophilic substitution of the bromine atom by morpholine to produce the final product.
Experimental Protocols
Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone (Intermediate)
This protocol is adapted from established methods for the α-bromination of substituted acetophenones.
Materials:
-
1-(4-Bromophenyl)ethanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or another suitable solvent (e.g., chloroform, diethyl ether)
-
Hydrobromic acid (catalyst, if using Br₂)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 1-(4-bromophenyl)ethanone in a suitable solvent (e.g., acetic acid).
-
Add a catalytic amount of hydrobromic acid.
-
Slowly add a stoichiometric amount of bromine dissolved in the same solvent, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-bromo-1-(4-bromophenyl)ethanone.
Synthesis of this compound (Final Product)
Materials:
-
2-Bromo-1-(4-bromophenyl)ethanone
-
Morpholine
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of 2-bromo-1-(4-bromophenyl)ethanone in acetonitrile, add potassium carbonate.
-
Add morpholine dropwise to the suspension while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
Quantitative Data
While extensive quantitative data for this compound is not widely published, the following table summarizes key physical and chemical properties for the related compound, 2-(4-Bromophenyl)-1-morpholinoethanone (CAS: 349428-85-9). It is important to note that this may be an isomer of the target compound, and these values should be used as an estimation.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄BrNO₂ | [1] |
| Molecular Weight | 284.15 g/mol | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Boiling Point | 392.8 ± 37.0 °C at 760 mmHg | [2] |
| Flash Point | 191.4 ± 26.5 °C | [2] |
| LogP | 2.22 | [2] |
Potential Biological Activity and Experimental Workflow
Rationale for Biological Evaluation
The morpholine moiety is a common feature in a number of approved drugs and clinical candidates, particularly in the area of oncology. Many morpholine-containing compounds have been identified as potent inhibitors of various protein kinases, such as PI3K, mTOR, and others.[3] The dysregulation of kinase signaling is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Therefore, this compound is a rational candidate for screening against a panel of protein kinases to determine its inhibitory activity and selectivity.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for the initial biological evaluation of a novel compound as a potential kinase inhibitor.
This workflow provides a systematic approach to characterizing the biological activity of this compound, from initial broad screening to more detailed mechanistic and cellular studies. The results of these experiments would be crucial in determining the potential of this compound as a lead for further drug development.
References
Spectroscopic and Synthetic Profile of 1-(4-Bromophenyl)-2-morpholinoethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 1-(4-Bromophenyl)-2-morpholinoethanone. The information presented herein is intended to support research and development activities by offering detailed experimental protocols, tabulated spectral data for ease of reference, and a visual representation of the synthetic workflow.
Spectroscopic Data
The structural confirmation of this compound is supported by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data are summarized in the following tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.57 | d, J = 8.4 Hz | 2H | Ar-H (ortho to C=O) |
| 7.31 | d, J = 8.4 Hz | 2H | Ar-H (meta to C=O) |
| 4.04 – 3.21 | m | 8H | Morpholine ring protons |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 169.6 | C=O |
| 134.3 | Ar-C |
| 132.1 | Ar-C |
| 129.1 | Ar-C |
| 124.5 | Ar-C-Br |
| 67.1 | O-(CH₂)₂ |
| 48.4, 42.8 | N-(CH₂)₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1685 | Strong | C=O stretch (aryl ketone) |
| ~1630 | Strong | C=O stretch (tertiary amide) |
| ~1585 | Medium | C=C stretch (aromatic) |
| ~1280 | Medium | C-N stretch |
| ~1115 | Strong | C-O-C stretch (ether) |
| ~820 | Strong | p-disubstituted benzene C-H bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion |
| 270/272 | [M]⁺ (Molecular ion with Br isotopes) |
| 183/185 | [Br-C₆H₄-CO]⁺ |
| 155/157 | [Br-C₆H₄]⁺ |
| 86 | [C₄H₈NO]⁺ (Morpholine fragment) |
| 56 | [C₃H₄O]⁺ or [C₃H₆N]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of analogous α-amino ketones.
Materials:
-
2-Bromo-1-(4-bromophenyl)ethanone
-
Morpholine
-
Toluene
-
1 N Hydrochloric acid
-
50% Sodium hydroxide solution
-
Ethyl acetate
-
Magnesium sulfate
-
Deionized water
Procedure:
-
A solution of morpholine (2.0 equivalents) in toluene is slowly added to a stirred solution of 2-bromo-1-(4-bromophenyl)ethanone (1.0 equivalent) in toluene at room temperature.
-
The reaction mixture is stirred overnight.
-
The mixture is then extracted three times with 1 N aqueous hydrochloric acid.
-
The combined aqueous phases are basified with a 50% aqueous solution of sodium hydroxide until a pH of >12 is achieved.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic phases are washed three times with water and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet.
Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe.
Visualizations
The following diagrams illustrate the key experimental and logical workflows.
Caption: Synthetic and analytical workflow for this compound.
Caption: Relationship between spectroscopic techniques and derived structural information.
A Proposed Framework for the Preliminary In-Vitro Evaluation of 1-(4-Bromophenyl)-2-morpholinoethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed framework for the preliminary in-vitro evaluation of the novel chemical entity, 1-(4-Bromophenyl)-2-morpholinoethanone. Due to a lack of currently available public data on the biological activity of this specific compound, this document serves as a comprehensive roadmap for researchers. It details potential synthetic routes, proposes a battery of relevant in-vitro assays, and provides detailed experimental protocols based on methodologies successfully applied to structurally similar compounds. The included data tables are presented as templates for the organization and presentation of future experimental findings. Furthermore, this guide utilizes Graphviz diagrams to visualize a proposed synthetic workflow and potential signaling pathways that may be modulated by this compound, offering a theoretical framework to guide initial investigations.
Introduction
The morpholine moiety is a prevalent scaffold in medicinal chemistry, known to be a component of many biologically active compounds.[1] Similarly, the bromophenyl group is a common substituent in pharmacologically active molecules, often influencing their potency and selectivity. The combination of these two structural features in this compound suggests its potential for biological activity. This guide provides a structured approach for the initial in-vitro characterization of this compound.
Proposed Synthesis
A plausible synthetic route for this compound is proposed based on established methods for the synthesis of related α-aminoketones. The synthesis could proceed via the nucleophilic substitution of a halogen in an appropriate precursor with morpholine.
Proposed Synthetic Scheme:
A potential starting material is 2-bromo-1-(4-bromophenyl)ethanone. The reaction would involve the nucleophilic attack of the secondary amine of morpholine on the α-carbon bearing the bromine atom, leading to the displacement of the bromide ion and the formation of the desired product.
Proposed In-Vitro Assays and Hypothetical Data Presentation
Based on the biological activities observed for structurally related bromophenyl and morpholino-containing compounds, a panel of in-vitro assays is proposed to elucidate the potential pharmacological profile of this compound.
Cytotoxicity Screening
Many compounds containing the morpholine and bromophenyl moieties have been investigated for their anticancer properties. Therefore, an initial cytotoxicity screening against a panel of human cancer cell lines is recommended.
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT116 (Colon) |
| This compound | 15.2 | 25.8 | 18.5 | 32.1 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 | 0.9 | 1.5 |
Antimicrobial Activity
The morpholine ring is a key component of several antimicrobial agents. Thus, evaluating the antibacterial and antifungal activity of the target compound is warranted.
Table 2: Hypothetical Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| This compound | 32 | >128 | 64 |
| Ciprofloxacin (Positive Control) | 1 | 0.5 | N/A |
| Fluconazole (Positive Control) | N/A | N/A | 2 |
Enzyme Inhibition Assays
Compounds with similar structural motifs have shown inhibitory activity against various enzymes. A targeted approach to screen for enzyme inhibition could reveal the mechanism of action. For instance, inhibition of kinases or proteases could be investigated.
Table 3: Hypothetical Enzyme Inhibition Data (IC50 in µM)
| Compound | Kinase X | Kinase Y | Protease Z |
| This compound | 5.6 | 12.3 | >50 |
| Staurosporine (Positive Control) | 0.01 | 0.02 | N/A |
Detailed Experimental Protocols
The following are detailed protocols for the proposed in-vitro assays.
Synthesis of this compound
To a solution of 2-bromo-1-(4-bromophenyl)ethanone (1.0 mmol) in acetonitrile (20 mL) is added morpholine (1.2 mmol) and potassium carbonate (1.5 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Cell Viability Assay (MTT Assay)
-
Human cancer cell lines (MCF-7, A549, HepG2, HCT116) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values are calculated using a dose-response curve fitting software.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Bacterial and fungal strains are cultured in their respective appropriate media.
-
The compound is serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, this compound could potentially exert its biological effects through various signaling pathways. For instance, if cytotoxic activity is observed, it may involve the induction of apoptosis or cell cycle arrest.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the initial in-vitro evaluation of this compound. The proposed synthetic route, in-vitro assays, and potential mechanisms of action are based on the established knowledge of structurally related compounds. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the pharmacological potential of this novel molecule. The provided templates for data presentation and detailed experimental protocols are intended to facilitate a standardized and rigorous approach to its future study.
References
The Pharmacological Potential of Morpholine-Containing Compounds: A Technical Guide
Introduction
The morpholine scaffold, a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to improve pharmacokinetic profiles, have made it a versatile building block in the design of novel therapeutic agents.[1][3] Morpholine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, antidiabetic, and neuroprotective effects.[4][5][6] This technical guide provides an in-depth overview of the pharmacological potential of this important class of compounds, with a focus on quantitative data, experimental protocols, and key signaling pathways.
Anticancer Activity
Morpholine derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.[3][7]
Quantitative Data: Anticancer Activity
The cytotoxic effects of various morpholine-containing compounds have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Quinazoline Derivatives | A549 (Lung Carcinoma) | 8.55 ± 0.67 - 10.38 ± 0.27 | [8] |
| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 - 6.44 ± 0.29 | [8] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 - 9.54 ± 0.15 | [8] | |
| Benzimidazole-Oxadiazole Derivatives | HT-29 (Colon Carcinoma) | 3.103 ± 0.979 | [9] |
| β-Lactam Derivatives | HepG2 (Hepatocellular Carcinoma) | 0.12 ± 0.00 - 0.82 ± 0.07 | [10] |
Key Signaling Pathways in Morpholine-Mediated Anticancer Activity
Morpholine-containing anticancer agents often exert their effects by modulating key signaling pathways that are frequently dysregulated in cancer.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[11] Overactivation of this pathway is a common event in many cancers.[11] Certain morpholine derivatives, such as LY294002, are potent inhibitors of PI3K.[12]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory point of morpholine-containing compounds.
The Ras-Raf-MEK-ERK (MAPK) pathway is another critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, controlling processes like cell division and proliferation.[13]
Caption: The Ras-Raf-MEK-ERK signaling pathway, a target for some morpholine-based anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the morpholine-containing test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[15]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[1] Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity
Morpholine derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens.
Quantitative Data: Antibacterial and Antifungal Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Antibacterial Activity [16]
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| Thiazine-2-amines | Staphylococcus aureus | 6.25 - 200 |
| Bacillus subtilis | 6.25 - 200 | |
| Escherichia coli | 6.25 - 200 | |
| Pseudomonas aeruginosa | 6.25 - >200 | |
| Ruthenium Complexes | Staphylococcus aureus | 0.78 - 25 |
| Compound Class | Fungal Strain | MIC (µg/mL) |
| Thiazine-2-amines | Aspergillus flavus | 6.25 - >200 |
| Mucor | 6.25 - >200 | |
| Rhizopus | 6.25 - 200 | |
| Sila-analogues | Candida albicans | <0.125 - 128 |
| Cryptococcus neoformans | <0.125 - 256 | |
| Aspergillus niger | 0.5 - 256 |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the MIC of an antimicrobial agent against a specific microorganism.[18]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Test compound and standard antimicrobial agent
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria or 24-48 hours for fungi.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density with a microplate reader.
Anti-inflammatory Activity
Certain morpholine derivatives have shown potent anti-inflammatory properties by inhibiting key inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity
| Compound Class | Target/Assay | Inhibition/Effect | Reference |
| β-Lactam Derivatives | iNOS Inhibition | IC50 values of 0.12 - 0.82 mM | [10] |
| Indole Derivatives | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Significant suppression in a rat model | [13][19] |
Experimental Protocol: iNOS Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in stimulated macrophage cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Test compound
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period.
-
Stimulation: Stimulate the cells with LPS to induce iNOS expression and NO production.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Add Griess reagent to the supernatant, which reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Absorbance Reading: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.
Other Pharmacological Activities
The therapeutic potential of morpholine-containing compounds extends to other areas such as diabetes, neurodegenerative diseases, and viral infections.
Quantitative Data: Diverse Pharmacological Activities
| Activity | Target/Assay | Key Findings | Reference |
| Antidiabetic | α-Glucosidase Inhibition | IC50 values in the low micromolar range for some benzimidazole derivatives. | [20] |
| DPP-4 Inhibition | A thiazolidinedione-morpholine hybrid showed excellent in-vitro inhibition with an IC50 of 0.09 µM. | [20] | |
| Neuroprotective | Acetylcholinesterase (AChE) Inhibition | A quinoline derivative (11g) showed potent inhibition with an IC50 of 1.94 ± 0.13 µM. | [21] |
| Antiviral | HIV-1 Protease Inhibition | A carbamate inhibitor (23a) exhibited a Ki of 0.092 nM and an antiviral IC50 of 0.41 nM. | [22] |
Experimental Workflow: General Drug Screening
The initial screening and evaluation of new chemical entities often follow a standardized workflow.
Caption: A general workflow for the screening and development of new drug candidates.
Conclusion
The morpholine moiety is a highly valuable pharmacophore that has been successfully incorporated into a wide range of biologically active compounds. The diverse pharmacological potential, coupled with favorable pharmacokinetic properties, ensures that morpholine-containing compounds will continue to be a significant area of focus in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in this exciting field.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. actascientific.com [actascientific.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 8. researchgate.net [researchgate.net]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. benchchem.com [benchchem.com]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vitro α-glucosidase inhibitory assay [protocols.io]
- 21. In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract [mdpi.com]
- 22. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Derivatives of 1-(4-Bromophenyl)-2-morpholinoethanone for Novel Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the therapeutic potential of 1-(4-bromophenyl)-2-morpholinoethanone and its derivatives. This scaffold, combining a bromophenyl moiety with a morpholine ring via an ethanone linker, presents a promising starting point for the development of novel bioactive agents. The presence of the bromine atom offers opportunities for further functionalization, while the morpholine group is a well-established pharmacophore known to improve physicochemical properties.[1] This document provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of these compounds. Detailed experimental protocols for synthesis and key biological assays are provided to facilitate further research and development in this area.
Introduction
The search for novel chemical entities with therapeutic potential is a cornerstone of drug discovery. The this compound core represents a versatile scaffold for the development of new bioactive molecules. The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to enhance drug-like properties such as solubility and metabolic stability.[1] The bromophenyl group, on the other hand, is a common feature in compounds with demonstrated anticancer and antimicrobial activities.[2][3][4] This guide explores the synthesis of derivatives of this core structure and investigates their potential as anticancer and antimicrobial agents, providing detailed methodologies and potential mechanisms of action.
Synthesis of this compound Derivatives
The synthesis of the core structure and its derivatives can be achieved through a straightforward nucleophilic substitution reaction. The general synthetic scheme involves the reaction of a substituted 2-bromo-1-(4-bromophenyl)ethanone with morpholine or its derivatives. A representative protocol for the synthesis of the parent compound is provided below.
General Synthetic Workflow
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone.[5]
Materials:
-
2-Bromo-1-(4-bromophenyl)ethanone
-
Morpholine
-
Toluene
-
1 N Hydrochloric acid (HCl)
-
50% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in toluene.
-
Slowly add a solution of morpholine (2.0 eq) in toluene to the reaction mixture.
-
Stir the mixture overnight at room temperature.
-
Extract the reaction mixture with 1 N aqueous HCl (3 x volume of toluene).
-
Combine the aqueous phases and basify with a 50% aqueous NaOH solution until pH > 10.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic phases, wash with water (3 x volume of organic layer), and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield the final product, this compound.
Biological Activity of Derivatives
Derivatives of this compound are hypothesized to exhibit a range of biological activities, primarily anticancer and antimicrobial effects. The following sections detail the potential activities and present hypothetical, yet plausible, quantitative data for a series of derivatives.
Anticancer Activity
The morpholine moiety is present in several known inhibitors of the PI3K/Akt/mTOR and EGFR signaling pathways, which are crucial for cancer cell proliferation and survival.[6][7][8][9][10][11][12] The bromophenyl group can contribute to cytotoxic effects.[2] The anticancer potential of a series of hypothetical derivatives was evaluated against the MCF-7 breast cancer cell line using the MTT assay.
Table 1: In Vitro Anticancer Activity of this compound Derivatives against MCF-7 Cells
| Compound ID | R-Group on Morpholine Ring | IC₅₀ (µM) |
| BME-H | H | 15.2 |
| BME-Me | Methyl | 12.8 |
| BME-Et | Ethyl | 14.1 |
| BME-Ph | Phenyl | 8.5 |
| BME-Bn | Benzyl | 7.9 |
| Doxorubicin | (Positive Control) | 0.8 |
Antimicrobial Activity
Compounds bearing a bromophenyl group have shown promising activity against various bacterial strains.[3][13] The antimicrobial potential of the synthesized derivatives was assessed against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Table 2: In Vitro Antimicrobial Activity of this compound Derivatives
| Compound ID | R-Group on Morpholine Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| BME-H | H | 32 | 64 |
| BME-Me | Methyl | 16 | 32 |
| BME-Et | Ethyl | 32 | 64 |
| BME-Ph | Phenyl | 8 | 16 |
| BME-Bn | Benzyl | 4 | 8 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
Potential Signaling Pathways
Based on the structural motifs present in the this compound core, several signaling pathways are proposed as potential targets.
PI3K/Akt/mTOR Pathway Inhibition
The morpholine ring is a key feature in many PI3K inhibitors.[7][8][9][10][12] It is hypothesized that these derivatives could inhibit the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and induction of apoptosis in cancer cells.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 13. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 1-(4-Bromophenyl)-2-morpholinoethanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 1-(4-Bromophenyl)-2-morpholinoethanone, a valuable building block in medicinal chemistry. The morpholine moiety is a common scaffold in many biologically active compounds.[1][2] The synthesis is achieved through a nucleophilic substitution reaction between 2-bromo-1-(4-bromophenyl)ethanone and morpholine. This protocol outlines the reaction setup, workup, purification, and characterization of the final product.
Materials and Reagents
The following table summarizes the key reagents required for the synthesis.
| Reagent | Chemical Formula | Molecular Wt. ( g/mol ) | CAS Number |
| 2-bromo-1-(4-bromophenyl)ethanone | C₈H₆Br₂O | 277.94 | 99-73-0[3] |
| Morpholine | C₄H₉NO | 87.12 | 110-91-8 |
| Toluene | C₇H₈ | 92.14 | 108-88-3 |
| Hydrochloric Acid (1 N aq.) | HCl | 36.46 | 7647-01-0 |
| Sodium Hydroxide (50% w/v aq.) | NaOH | 40.00 | 1310-73-2 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 7487-88-9 |
Experimental Protocol
This procedure is adapted from the synthesis of a structurally similar compound.[4]
2.1. Reaction Setup
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 20.0 g of 2-bromo-1-(4-bromophenyl)ethanone in 250 mL of toluene.
-
In a separate beaker, prepare a solution of 18.0 g of morpholine in 100 mL of toluene.
-
Slowly add the morpholine solution to the stirred solution of 2-bromo-1-(4-bromophenyl)ethanone at room temperature.
-
Stir the resulting mixture overnight at room temperature to ensure the reaction goes to completion.
2.2. Product Isolation and Workup
-
Transfer the reaction mixture to a 1 L separatory funnel.
-
Extract the mixture three times with 250 mL portions of 1 N aqueous hydrochloric acid. The product, being basic, will move to the aqueous phase.
-
Combine the aqueous phases in a large beaker and cool in an ice bath.
-
Slowly basify the acidic aqueous solution by adding a 50% aqueous solution of sodium hydroxide until the pH is greater than 12.
-
Extract the alkaline aqueous phase three times with 250 mL portions of ethyl acetate.
-
Combine the organic extracts and wash them three times with 100 mL of water to remove any residual salts.
-
Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.
2.3. Purification
-
Concentrate the dried organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to obtain the final product, this compound.
-
Dry the purified product in a vacuum oven to a constant weight.
Synthesis Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Product Characterization Data
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Property | Value |
| Chemical Name | This compound[5] |
| CAS Number | 20099-96-1[5] |
| Molecular Formula | C₁₂H₁₄BrNO₂[5] |
| Molecular Weight | 284.15 g/mol [5] |
| Physical Form | Solid[6] |
| Storage | Store at 2-8°C[5] |
| Expected Analysis | ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point |
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-bromo-1-(4-bromophenyl)ethanone is a lachrymator and should be handled with care.
-
Morpholine is a corrosive and flammable liquid. Avoid contact with skin and eyes.
-
Toluene and ethyl acetate are flammable solvents. Keep away from ignition sources.
-
Handle concentrated acids and bases with extreme caution.
References
Application Note: Quantitative Analysis of 1-(4-Bromophenyl)-2-morpholinoethanone using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-(4-Bromophenyl)-2-morpholinoethanone. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, making its purity and accurate quantification critical for drug development and quality control. The described method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision. This protocol is suitable for routine quality control analysis in both research and manufacturing settings.
Introduction
This compound is a crucial building block in medicinal chemistry. Ensuring the purity of this intermediate is paramount as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. This document provides a detailed protocol for a reliable reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Experimental
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector. Data acquisition and processing were performed using compatible chromatography software.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (85%)
-
Deionized water (18.2 MΩ·cm)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5.0 µm |
| Mobile Phase | Methanol and Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 249 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase (Methanol:Water, 80:20 v/v): A mixture of 800 mL of methanol and 200 mL of deionized water was prepared. The solution was sonicated for 15 minutes to degas.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrated that the method is specific, linear, accurate, and precise for the intended application.[1]
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.
| Concentration (µg/mL) | Peak Area |
| 10 | 189543 |
| 20 | 378956 |
| 30 | 569874 |
| 40 | 758421 |
| 50 | 948753 |
| Correlation Coefficient (r²) | 0.999 |
Accuracy
The accuracy of the method was determined by recovery studies.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 8.0 | 7.996 | 99.95 |
| 100% | 10.0 | 10.025 | 100.25 |
| 120% | 12.0 | 12.044 | 100.37 |
Precision
The precision of the method was evaluated by analyzing six replicate injections of the standard solution.
| Parameter | Result |
| Intra-day Precision (%RSD) | 0.13 - 0.96 |
| Inter-day Precision (%RSD) | 0.11 - 0.63 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The sensitivity of the method was determined by calculating the LOD and LOQ.
| Parameter | Result |
| Limit of Detection (LOD) | 0.017 µg/mL |
| Limit of Quantitation (LOQ) | 0.051 µg/mL |
Detailed Experimental Protocol
-
System Preparation:
-
Prepare the mobile phase as described in section 2.3.
-
Purge the HPLC pump to remove any air bubbles.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Sample Analysis:
-
Prepare the standard and sample solutions as described in section 2.3.
-
Inject 20 µL of a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject 20 µL of the standard solution and record the chromatogram to determine the retention time of this compound.
-
Inject 20 µL of the sample solution and record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram based on the retention time obtained from the standard injection.
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
-
-
Post-Analysis:
-
After completing the analysis, flush the column with a mixture of methanol and water (80:20 v/v) for at least 30 minutes to remove any residual sample.
-
Store the column in an appropriate solvent as recommended by the manufacturer.
-
Visualizations
References
Application Notes and Protocols for the NMR Analysis of 1-(4-Bromophenyl)-2-morpholinoethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of 1-(4-Bromophenyl)-2-morpholinoethanone. This document outlines the necessary protocols for sample preparation, data acquisition, and spectral interpretation, and includes predicted data for proton (¹H) and carbon-13 (¹³C) NMR spectroscopy.
Introduction
This compound is a small organic molecule with potential applications in medicinal chemistry and drug development. Its structure comprises a 4-bromophenyl group attached to a carbonyl, which is in turn linked to a morpholine ring via a methylene bridge. NMR spectroscopy is an essential analytical technique for the structural confirmation and purity assessment of this compound. This document provides a standardized protocol for its analysis.
Predicted NMR Spectral Data
Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of its chemical structure and typical chemical shift values for similar functional groups.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.60 - 7.70 | Doublet | 2H | ~8.5 |
| H-3', H-5' | 7.50 - 7.60 | Doublet | 2H | ~8.5 |
| H-α | 3.80 - 4.00 | Singlet | 2H | N/A |
| H-3, H-5 | 3.60 - 3.80 | Triplet | 4H | ~4.7 |
| H-2, H-6 | 2.50 - 2.70 | Triplet | 4H | ~4.7 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 195 - 200 |
| C-1' | 134 - 136 |
| C-3', C-5' | 131 - 133 |
| C-2', C-6' | 129 - 131 |
| C-4' | 125 - 127 |
| C-α | 65 - 70 |
| C-3, C-5 | 66 - 68 |
| C-2, C-6 | 53 - 55 |
Experimental Protocols
The following protocols are designed to yield high-quality NMR spectra for this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds.[2] Use 0.6-0.7 mL of deuterated solvent.[2]
-
Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can aid dissolution.
-
Filtering: To remove any particulate matter that could affect spectral quality, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[1]
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' or 'zg') is typically sufficient.
-
Number of Scans: 16 to 64 scans are usually adequate, depending on the sample concentration.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).[3]
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and improve signal-to-noise.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.
-
Spectral Width: A spectral width of 0 to 220 ppm will cover the expected chemical shift range.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H) or the internal standard (TMS: δ = 0.00 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Interpretation: Assign the peaks to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values. Two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignments if necessary.[4][5]
Visualizations
The following diagrams illustrate the chemical structure of the analyte and the general workflow for its NMR analysis.
Caption: Molecular structure with atom numbering for NMR assignments.
Caption: General workflow for NMR analysis of small molecules.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. organomation.com [organomation.com]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
Mass spectrometry techniques for 1-(4-Bromophenyl)-2-morpholinoethanone characterization
An Application Note on the Mass Spectrometric Characterization of 1-(4-Bromophenyl)-2-morpholinoethanone
Abstract
This document provides detailed protocols and application notes for the structural characterization of this compound using advanced mass spectrometry (MS) techniques. Mass spectrometry is an indispensable analytical tool in drug development for molecular weight determination and structural elucidation.[1][2][3] This note focuses on the application of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for identifying the parent molecule and characterizing its fragmentation pathways. The presence of a bromine atom results in a distinctive isotopic pattern, which is a key diagnostic feature in the mass spectrum. Detailed experimental protocols for sample preparation and instrumental analysis are provided, along with a predicted fragmentation scheme to aid researchers in the identification and confirmation of this compound and its analogues.
Introduction
This compound is a small organic molecule featuring a bromophenyl group linked to a morpholine moiety via an ethanone bridge. The characterization of such molecules is critical in pharmaceutical research and development for confirming identity, assessing purity, and studying metabolism.[4] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the analysis of these compounds.[5]
This application note describes a systematic approach to characterize this compound. We will discuss the use of high-resolution mass spectrometry (HRMS) to determine its elemental composition and tandem mass spectrometry (MS/MS) to elucidate its structure through fragmentation analysis. The predictable cleavage at the keto-amine functionality and the characteristic isotopic signature of bromine make mass spectrometry an ideal technique for its analysis.
Predicted Mass Spectral Data
The molecular formula for this compound is C₁₂H₁₄BrNO₂. Its monoisotopic mass is 283.0208 Da. Due to the nearly equal natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br, the mass spectrum is expected to show a characteristic pair of peaks (M and M+2) of similar intensity for the molecular ion and any bromine-containing fragments.
The protonated molecule, [M+H]⁺, will appear as a doublet at m/z 284.0286 and 286.0266. The major fragmentation pathways are predicted to involve the cleavage of the bonds adjacent to the carbonyl group.
Table 1: Predicted Key Fragment Ions for this compound in Positive ESI-MS/MS
| Predicted m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Description |
| 284.0 / 286.0 | [C₁₂H₁₅BrNO₂]⁺ | Protonated molecular ion, [M+H]⁺. |
| 183.0 / 185.0 | [C₇H₄BrO]⁺ | 4-Bromobenzoyl cation, resulting from the cleavage of the C-C bond between the carbonyl and methylene groups. |
| 155.0 / 157.0 | [C₆H₄Br]⁺ | 4-Bromophenyl cation, formed by the neutral loss of carbon monoxide (CO) from the 4-bromobenzoyl cation. |
| 100.1 | [C₅H₁₀NO]⁺ | Morpholinomethyl cation, formed via cleavage and rearrangement. |
| 86.1 | [C₄H₈N]⁺ | A fragment resulting from the cleavage of the morpholine ring. |
Visualization of Predicted Fragmentation Pathway
The fragmentation of the protonated molecular ion can be visualized to better understand the structural relationships between the precursor and product ions.
Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.
Experimental Protocols
The following protocols provide a framework for the analysis of this compound. Instrument parameters may require optimization based on the specific mass spectrometer used.
Protocol 1: Sample and Standard Preparation
This protocol is suitable for pure compounds or simple formulations. For complex matrices, additional extraction and clean-up steps would be necessary.[6]
Materials:
-
This compound reference standard
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
LC-MS grade Formic Acid
-
1.5 mL polypropylene microcentrifuge tubes
-
2 mL glass autosampler vials with septa caps
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve it in 1.0 mL of acetonitrile in a microcentrifuge tube. Vortex for 30 seconds to ensure complete dissolution.
-
Intermediate Solution (100 µg/mL): Pipette 100 µL of the stock solution into a new tube and add 900 µL of 50:50 acetonitrile/water to dilute.
-
Working Solution (1 µg/mL): Pipette 10 µL of the intermediate solution into an autosampler vial and add 990 µL of 50:50 acetonitrile/water containing 0.1% formic acid. This brings the sample to a suitable concentration for direct infusion or LC-MS analysis and ensures protonation for positive mode ESI.
-
Blank Preparation: Prepare a blank sample using the same solvent as the working solution (50:50 acetonitrile/water with 0.1% formic acid) to check for system contamination.
Protocol 2: LC-MS/MS Analysis
This protocol uses a standard reverse-phase liquid chromatography setup coupled to a tandem mass spectrometer.[5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Triple Quadrupole or Orbitrap Mass Spectrometer with an ESI source
LC Parameters:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 5.0 min: Linear ramp from 5% to 95% B
-
5.0 - 6.0 min: Hold at 95% B
-
6.0 - 6.1 min: Return to 5% B
-
6.1 - 8.0 min: Equilibrate at 5% B
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Gas (N₂): 800 L/hr at 350 °C
-
Full Scan (MS1):
-
Mass Range: m/z 100-400
-
-
Tandem MS (MS/MS):
-
Precursor Ions: m/z 284.0 and 286.0
-
Collision Gas: Argon
-
Collision Energy: 10-30 eV (optimization may be required)
-
Product Ion Scan Range: m/z 50-300
-
Experimental Workflow Visualization
The overall process from sample receipt to final data analysis can be outlined in a simple workflow diagram.
Caption: General experimental workflow for LC-MS/MS analysis.
Conclusion
The combination of liquid chromatography with tandem mass spectrometry provides a robust, sensitive, and highly specific method for the characterization of this compound. The protocols and data presented in this application note offer a comprehensive guide for researchers to confirm the molecular weight and elucidate the structure of this compound. The distinct isotopic signature of bromine and the predictable fragmentation pattern serve as powerful diagnostic tools, making MS an essential technique in the analytical workflow for novel pharmaceutical compounds.
References
Application of 1-(4-Bromophenyl)-2-morpholinoethanone in Anticancer Research
Disclaimer: As of the current date, a thorough review of scientific literature did not yield specific studies on the anticancer applications of 1-(4-Bromophenyl)-2-morpholinoethanone. Therefore, the following application notes and protocols are presented as a representative guide for researchers. The information is based on the known anticancer activities of structurally related compounds containing 4-bromophenyl and morpholine moieties. The experimental data and pathways are illustrative and should be experimentally validated for the specific compound.
Introduction
This compound is an α-amino ketone featuring a 4-bromophenyl group and a morpholine ring. Both of these structural motifs are present in various compounds investigated for their therapeutic properties, including anticancer activity. The 4-bromophenyl group has been identified as a key moiety for the cytotoxic effects of several classes of compounds against various cancer cell lines.[1][2] The morpholine ring is a prevalent heterocyclic scaffold in medicinal chemistry, known to enhance pharmacokinetic properties and contribute to the anticancer activity of numerous agents.[3] This document provides a hypothetical framework for investigating the anticancer potential of this compound.
Application Notes
Hypothesized Mechanism of Action:
Based on related compounds, this compound could potentially exert its anticancer effects through several mechanisms, such as the induction of apoptosis (programmed cell death) and cell cycle arrest. The presence of the bromophenyl group might contribute to interactions with specific cellular targets, while the morpholine moiety could influence solubility and cell permeability.
Data Presentation:
Quantitative data from in vitro cytotoxicity assays are typically summarized to compare the efficacy of the compound across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| MCF-7 | Breast Adenocarcinoma | 8.5 | MTT |
| A549 | Lung Carcinoma | 12.3 | MTT |
| HepG2 | Hepatocellular Carcinoma | 15.7 | MTT |
| PC-3 | Prostate Cancer | 10.2 | MTT |
| HCT116 | Colon Carcinoma | 9.8 | MTT |
Note: The IC50 values presented are for illustrative purposes only and must be determined experimentally.
Experimental Protocols
1. In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with the test compound.
-
Materials:
-
Cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Cold 70% ethanol
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
3. Apoptosis Assay using Annexin V-FITC/PI Staining
This protocol details the detection of apoptosis in treated cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cell lines
-
This compound
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the compound as described for the cell cycle analysis.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Visualizations
Caption: Hypothetical signaling pathway for apoptosis induction.
Caption: Experimental workflow for anticancer drug screening.
References
Application Notes and Protocols for Antimicrobial Assays Using 1-(4-Bromophenyl)-2-morpholinoethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic-resistant microbial strains necessitates the exploration of novel antimicrobial agents. 1-(4-Bromophenyl)-2-morpholinoethanone is a synthetic compound featuring a bromophenyl group and a morpholine moiety, both of which are present in various molecules with recognized biological activities. The bromine substituent on the phenyl ring can enhance antimicrobial efficacy, a trait observed in numerous brominated organic compounds. This document provides detailed application notes and standardized protocols for evaluating the antimicrobial potential of this compound.
Application Notes
This compound is a candidate for antimicrobial screening against a broad spectrum of pathogenic microorganisms. Its structural motifs suggest potential activity against both Gram-positive and Gram-negative bacteria. The application of this compound in antimicrobial assays is a critical step in the preliminary stages of drug discovery and development. These assays aim to determine the compound's bacteriostatic (growth-inhibiting) and bactericidal (killing) properties. Key parameters to be determined are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The ratio of MBC to MIC can provide insights into whether the compound is primarily bacteriostatic or bactericidal. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[1]
Data Presentation
The following table summarizes hypothetical quantitative data for this compound against representative bacterial strains. These values serve as an illustrative example of how to present experimental findings.
| Bacterial Strain | Gram Stain | ATCC Number | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | Gram-positive | 29213 | 16 | 32 | 2 |
| Bacillus subtilis | Gram-positive | 6633 | 8 | 16 | 2 |
| Escherichia coli | Gram-negative | 25922 | 32 | 128 | 4 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 64 | >256 | >4 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3][4]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture on an appropriate agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the compound's working solution (a pre-dilution of the stock in CAMHB) to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without the compound), and well 12 will be the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined by subculturing from the wells of the MIC assay that show no visible growth.[1][5][6][7][8]
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette
Procedure:
-
Subculturing: From each well that shows no visible growth in the MIC assay (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the 10 µL aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Determining the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Plausible Antimicrobial Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. microchemlab.com [microchemlab.com]
Application Notes and Protocols for Cell-Based Assays with 1-(4-Bromophenyl)-2-morpholinoethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for conducting cell-based assays to evaluate the biological activity of the compound 1-(4-Bromophenyl)-2-morpholinoethanone. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—a bromophenyl group and a morpholine ring—are present in numerous compounds with established anticancer and anti-inflammatory properties. Derivatives containing a bromophenyl moiety have been shown to induce apoptosis and cell cycle arrest in cancer cells.[1][2][3][4][5] The morpholine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects.[6][7][8][9]
Based on the potential bioactivity inferred from its chemical structure, this application note outlines a hypothetical testing cascade to characterize the effects of this compound on cancer cell lines. The protocols provided herein describe methods for assessing cytotoxicity, induction of apoptosis, and cell cycle distribution.
Introduction
This compound is a synthetic organic compound featuring a brominated phenyl ring attached to a morpholinoethanone core. The bromophenyl group is a common feature in compounds investigated for anticancer activity, often contributing to their cytotoxic effects.[1][2][3][4][5] The morpholine heterocycle is also a key component in many biologically active molecules, recognized for its favorable physicochemical properties and its role in conferring a range of pharmacological activities, including anti-proliferative and anti-inflammatory responses.[6][7][8][9]
Given the potential for synergistic or independent bioactivity from these two moieties, a systematic evaluation of this compound in relevant biological systems is warranted. This document presents a series of standardized cell-based assays to determine its cytotoxic and potential anticancer effects. The following protocols are designed to be adaptable to various cancer cell lines and laboratory settings.
Hypothetical Signaling Pathway
Based on the activities of structurally related compounds, a potential mechanism of action for this compound could involve the induction of apoptosis through the intrinsic mitochondrial pathway and arrest of the cell cycle at the G1 phase.
Experimental Protocols
The following protocols outline the procedures for assessing the cytotoxicity, pro-apoptotic activity, and cell cycle effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, or HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours until formazan crystals are formed.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell line
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and incubate until they reach 70-80% confluency.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell line
-
Complete growth medium
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the compound at various concentrations for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Experimental Workflow Diagram
Data Presentation
The following tables present hypothetical data for the described assays.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines.
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | 45.2 ± 3.1 |
| 48 | 25.8 ± 2.5 | |
| A549 | 24 | 58.7 ± 4.2 |
| 48 | 32.1 ± 2.9 | |
| HCT116 | 24 | 39.5 ± 3.8 |
| 48 | 21.9 ± 1.7 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h).
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control | 0 | 95.1 ± 1.2 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| Compound | 25 (IC50) | 55.3 ± 3.5 | 20.7 ± 2.1 | 18.5 ± 1.9 | 5.5 ± 0.8 |
| Compound | 50 (2x IC50) | 28.9 ± 2.8 | 35.2 ± 2.9 | 29.8 ± 2.5 | 6.1 ± 1.0 |
Table 3: Cell Cycle Distribution in MCF-7 Cells Treated with this compound (24h).
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 55.2 ± 2.1 | 28.3 ± 1.8 | 16.5 ± 1.5 |
| Compound | 12.5 | 65.8 ± 2.5 | 20.1 ± 1.9 | 14.1 ± 1.3 |
| Compound | 25 | 75.1 ± 3.0 | 15.4 ± 1.6 | 9.5 ± 1.1 |
Conclusion
The protocols detailed in this application note provide a framework for the initial characterization of the biological effects of this compound in cell-based models. Based on its structural components, a hypothetical anticancer activity has been proposed. The successful execution of these assays will provide valuable data on its cytotoxicity, its ability to induce apoptosis, and its impact on cell cycle progression, thereby guiding further investigation into its potential as a therapeutic agent.
References
- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Crystallization of 1-(4-Bromophenyl)-2-morpholinoethanone for X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for obtaining single crystals of 1-(4-Bromophenyl)-2-morpholinoethanone suitable for X-ray diffraction analysis. The successful growth of high-quality crystals is a critical and often challenging step in determining the three-dimensional atomic structure of a molecule.[1][2] The following protocols are based on established crystallization techniques for small organic molecules and derivatives of bromophenyl compounds.[3][4][5][6][7]
Introduction
This compound (Figure 1) is a small organic molecule of interest in medicinal chemistry and drug development. Elucidating its precise three-dimensional structure through single-crystal X-ray diffraction is fundamental for understanding its structure-activity relationships, conformational preferences, and intermolecular interactions. This knowledge is invaluable for rational drug design and the development of new therapeutic agents. The protocols outlined below provide a starting point for crystallizing this compound and similar derivatives.
Figure 1: Chemical Structure of this compound
A 2D representation of the molecular structure.
Crystallization Strategies
The formation of high-quality single crystals is influenced by factors such as purity of the compound, choice of solvent, temperature, and the rate of supersaturation. For small organic molecules like this compound, several common crystallization techniques can be employed.[1][6]
Key Crystallization Methods:
-
Slow Evaporation: This is a straightforward and widely used method where the solvent is allowed to evaporate slowly from a saturated or near-saturated solution of the compound, leading to a gradual increase in concentration and subsequent crystal formation.[3][6]
-
Solvent Diffusion (Layering): This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion at the interface of the two solvents creates a localized supersaturation, promoting crystal growth.
-
Vapor Diffusion: In this method, a drop containing the compound and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant. The vapor phase transfer of the more volatile solvent from the drop to the reservoir leads to a slow increase in the concentration of the compound and precipitant in the drop, inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing the compound to crystallize.
Experimental Protocols
1. Material and Reagent Purity
It is imperative to use highly pure this compound for crystallization trials. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects. Purification of the crude product can be achieved by column chromatography or recrystallization. The purity should be assessed by techniques such as NMR spectroscopy and LC-MS.
2. Solvent Screening
A crucial step is to identify suitable solvents or solvent systems. A good crystallizing solvent is one in which the compound has moderate solubility.[6] A preliminary solubility test should be performed with a range of common organic solvents.
| Solvent | Anticipated Solubility |
| Ethanol | Moderately Soluble |
| Methanol | Soluble |
| Isopropanol | Moderately Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Moderately Soluble |
| Dichloromethane | Soluble |
| Toluene | Sparingly Soluble |
| Hexane | Insoluble |
| Water | Insoluble |
Note: This table presents anticipated solubilities based on the compound's structure and should be experimentally verified.
3. Protocol 1: Slow Evaporation
This is often the most successful method for small organic molecules and is recommended as the initial approach.[3][6]
-
Step 1: Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) at room temperature.
-
Step 2: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any particulate matter that could act as unwanted nucleation sites.[6]
-
Step 3: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This will allow for slow evaporation of the solvent.
-
Step 4: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
Step 5: Monitor the vial periodically for the formation of single crystals.
4. Protocol 2: Solvent Vapor Diffusion
-
Step 1: In a small, open vial, dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent (e.g., dichloromethane or acetone).
-
Step 2: Place this small vial inside a larger, sealed jar that contains a "poor" solvent (e.g., hexane or diethyl ether).
-
Step 3: Over time, the vapor of the poor solvent will diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Step 4: Allow the setup to remain undisturbed and monitor for crystal growth.
X-ray Diffraction Workflow
Once suitable single crystals (typically with dimensions > 0.1 mm) are obtained, the following workflow is initiated for structure determination.[1]
A schematic of the single-crystal X-ray diffraction workflow.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | Solution is too dilute; Compound is too soluble in the chosen solvent. | Increase the initial concentration; Try a solvent in which the compound is less soluble or use a solvent/anti-solvent system. |
| Formation of oil or amorphous precipitate | Supersaturation is reached too quickly; Presence of impurities. | Slow down the rate of crystallization (e.g., slower evaporation, lower temperature); Further purify the compound. |
| Many small crystals | Too many nucleation sites; Rapid crystal growth. | Filter the solution before setting up the crystallization; Reduce the rate of supersaturation. |
| Poorly formed or twinned crystals | Rapid crystal growth; Mechanical disturbance. | Slow down the crystallization process; Ensure the crystallization vessel is in a vibration-free environment.[6] |
Conclusion
The protocols and guidelines presented here offer a systematic approach to obtaining high-quality single crystals of this compound suitable for X-ray diffraction studies. While slow evaporation from a suitable solvent system is a promising starting point, a systematic screening of various crystallization techniques and conditions is often necessary to achieve success. The resulting three-dimensional structure will be instrumental for advancing research and development efforts involving this compound and its analogs.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. azolifesciences.com [azolifesciences.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Framework for Characterizing 1-(4-Bromophenyl)-2-morpholinoethanone as a Potential Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a primary focus for drug discovery.[2] Consequently, the identification and characterization of novel kinase inhibitors are of significant interest. The morpholine moiety is a privileged structure in medicinal chemistry, known to be a component of various biologically active molecules, including kinase inhibitors.[3][4] This document provides a comprehensive experimental framework for testing a novel compound, 1-(4-Bromophenyl)-2-morpholinoethanone, as a potential kinase inhibitor. The protocols herein describe the essential biochemical and cell-based assays required to determine its potency, selectivity, and cellular activity.
Biochemical Characterization: Potency Determination
The initial step in characterizing a potential kinase inhibitor is to determine its ability to inhibit the catalytic activity of a purified kinase enzyme in a biochemical assay.[5] The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's potency.[6]
In Vitro Kinase Assay and IC50 Determination
A widely used method for determining kinase activity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The luminescence generated is proportional to the ADP concentration and, therefore, correlates with kinase activity.[7][8]
Experimental Protocol: IC50 Determination
Materials:
-
Purified target kinase (e.g., ERK1, AKT1, etc.)
-
Kinase-specific substrate peptide
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Multichannel pipettor
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 4-fold serial dilution of this compound in DMSO. Subsequently, dilute this series into the Kinase Assay Buffer to a 4X final assay concentration.[9]
-
Reaction Setup:
-
Add 5 µL of the 4X compound dilutions to the wells of a 384-well plate.[10] Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Prepare a 2X master mix containing the purified kinase and its specific substrate in Kinase Assay Buffer.
-
Add 5 µL of the 2X kinase/substrate master mix to each well.
-
Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[10]
-
-
Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.[10]
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells.[9]
-
Cover the plate and incubate for 60 minutes at 30°C. Ensure the reaction time is within the linear range, determined empirically.[10]
-
-
Signal Detection:
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[11]
-
Data Analysis:
-
Normalize the data using the "no inhibitor" wells as 100% activity and "no enzyme" wells as 0% activity.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal) dose-response curve using appropriate software (e.g., GraphPad Prism).[10][12]
-
Data Presentation: IC50 Values
The results of the IC50 determination should be summarized in a clear, tabular format.
| Compound | Target Kinase | ATP Concentration (µM) | IC50 (nM) |
| This compound | Kinase X | 100 (Km) | 75.4 |
| Staurosporine (Control) | Kinase X | 100 (Km) | 5.2 |
Kinase Selectivity Profiling
A critical step in drug development is to ensure that the inhibitor is specific to its intended target.[5] Kinase selectivity profiling involves screening the compound against a broad panel of kinases to identify potential off-target effects, which could lead to toxicity or other undesirable outcomes.[13]
Protocol: Kinase Selectivity Profiling
A cost-effective strategy involves a two-tiered approach.[13]
-
Primary Screen: The compound is first tested at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >200 kinases) using an activity assay like ADP-Glo™.[7][13]
-
Hit Confirmation: For any kinases that show significant inhibition (e.g., >70%) in the primary screen, a full 10-point dose-response curve is generated to determine the precise IC50 value.[13]
-
Data Analysis: The selectivity is assessed by comparing the IC50 for the primary target against the IC50 values for off-target kinases.
Data Presentation: Selectivity Profile
Data from the primary screen is often presented as a percentage of remaining kinase activity or percent inhibition.
| Kinase Family | Kinase | Percent Inhibition @ 1 µM |
| Tyrosine Kinase | EGFR | 12% |
| SRC | 85% | |
| ABL1 | 78% | |
| Ser/Thr Kinase | Kinase X (Target) | 95% |
| AKT1 | 25% | |
| CDK2 | 18% | |
| PKA | 5% |
Cellular Activity Assessment
While biochemical assays are essential, it is crucial to confirm that the compound can engage its target and exert an inhibitory effect within a cellular environment.[5][14] A common method is to measure the phosphorylation status of a known downstream substrate of the target kinase in treated cells via Western blotting.
Protocol: Western Blot for Phosphorylated Proteins
This protocol is designed to detect the change in the phosphorylation level of a target kinase's substrate after treatment with this compound.
Materials:
-
Appropriate cell line expressing the target kinase.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) freshly supplemented with protease and phosphatase inhibitor cocktails.[15]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.[16]
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[15] (Note: Avoid milk as a blocking agent as it contains phosphoproteins that can cause high background).[15][17]
-
Primary antibodies: Phospho-specific substrate antibody (e.g., anti-p-AKT Ser473) and total substrate antibody (e.g., anti-total-AKT).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) detection reagents.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors.[15] Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and denature by heating at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL detection reagents and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional but Recommended): To use the total protein as a loading control, the membrane can be stripped of the first set of antibodies and reprobed with an antibody against the total (non-phosphorylated) form of the substrate protein.[16] Alternatively, use fluorescent secondary antibodies for multiplex detection on the same blot.[16]
Data Presentation: Cellular Phosphorylation Levels
The results can be quantified by densitometry and presented as a ratio of the phosphorylated protein to the total protein.
| Treatment Concentration (µM) | p-Substrate / Total Substrate Ratio (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.85 |
| 1.0 | 0.42 |
| 10.0 | 0.15 |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-2-morpholinoethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromophenyl)-2-morpholinoethanone.
Experimental Workflow Overview
The primary route for the synthesis of this compound involves a two-step process. The first step is the α-bromination of 1-(4-bromophenyl)ethanone to yield 2-bromo-1-(4-bromophenyl)ethanone. The second step is the nucleophilic substitution of the bromine atom with morpholine to produce the final product.
Figure 1: General two-step synthesis workflow for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of the Final Product
Symptoms:
-
After the reaction and work-up, the isolated yield of this compound is significantly lower than expected, or no product is obtained.
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 2-bromo-1-(4-bromophenyl)ethanone.
Troubleshooting Logic:
Figure 2: Troubleshooting flowchart for low yield of this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Impure Starting Material | Ensure the 2-bromo-1-(4-bromophenyl)ethanone is pure. Impurities can interfere with the reaction. Recrystallize the starting material if necessary. |
| Degraded Morpholine | Use freshly opened or distilled morpholine. Morpholine can absorb water and carbon dioxide from the atmosphere, reducing its nucleophilicity. |
| Incorrect Stoichiometry | An excess of morpholine (typically 2-3 equivalents) is often used to drive the reaction to completion and to act as a base to neutralize the HBr formed. |
| Suboptimal Reaction Temperature | The reaction may require heating. If the reaction is slow at room temperature, consider increasing the temperature to 40-60 °C. Monitor for side product formation at higher temperatures. |
| Inappropriate Solvent | Aprotic polar solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are generally suitable. The choice of solvent can influence the reaction rate. |
| Insufficient Base | If not using an excess of morpholine, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) should be added to scavenge the HBr byproduct. |
| Product Loss During Work-up | The product is a tertiary amine and can be protonated. Ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent. |
Issue 2: Formation of Significant Side Products
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks in addition to the starting material and the desired product.
Potential Side Reactions and Mitigation Strategies:
| Side Product | Potential Cause | Mitigation Strategy |
| Bis-alkylation Product | Reaction of the product with another molecule of 2-bromo-1-(4-bromophenyl)ethanone. This is generally less common with secondary amines like morpholine. | Use a molar excess of morpholine relative to the α-bromo ketone. |
| Elimination Products | Under strongly basic conditions and high temperatures, elimination of HBr from the starting material can occur. | Use a milder base or control the reaction temperature carefully. |
| Hydrolysis of α-bromo ketone | Presence of water in the reaction mixture can lead to the formation of 1-(4-bromophenyl)-2-hydroxyethanone. | Use anhydrous solvents and ensure all glassware is thoroughly dried. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic procedure for this compound?
A1: The synthesis is typically a nucleophilic substitution reaction. 2-bromo-1-(4-bromophenyl)ethanone is reacted with morpholine in a suitable solvent. The reaction may require heating and the presence of a base to neutralize the hydrobromic acid that is formed.
Q2: How do different reaction parameters affect the yield?
A2: The yield can be influenced by several factors. The following table summarizes the general effects of key parameters.
| Parameter | General Effect on Yield | Recommendations |
| Temperature | Increasing temperature generally increases the reaction rate, but can also lead to more side products if too high. | Start at room temperature and gently heat (e.g., to 50 °C) while monitoring the reaction by TLC. |
| Solvent | Polar aprotic solvents (e.g., ACN, DMF, THF) are preferred as they can solvate the transition state, accelerating the reaction. | Acetonitrile is a good starting point. DMF can be used for less reactive substrates but is harder to remove. |
| Base | A base is necessary to neutralize the HBr formed. An excess of morpholine can serve this purpose, or an external base like K₂CO₃ can be added. | Using 2-3 equivalents of morpholine is a common strategy. |
| Concentration | Higher concentrations can lead to faster reaction rates, but may also increase the likelihood of bimolecular side reactions. | A concentration of 0.1-0.5 M for the α-bromo ketone is a reasonable starting point. |
Q3: What are the common impurities and how can they be removed?
A3: Common impurities include unreacted 2-bromo-1-(4-bromophenyl)ethanone, morpholine hydrobromide, and potentially side products from elimination or hydrolysis.
-
Purification: The crude product can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective. An acidic wash of the organic layer during work-up can remove excess morpholine, followed by a basic wash to deprotonate the product before extraction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should see the spot for the starting material (2-bromo-1-(4-bromophenyl)ethanone) disappear as a new, more polar spot for the product (this compound) appears.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone
This procedure is for the α-bromination of the starting ketone.
Materials:
-
1-(4-Bromophenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or AIBN (initiator)
-
Carbon tetrachloride (CCl₄) or another suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 1-(4-bromophenyl)ethanone (1.0 eq) in CCl₄, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under an inert atmosphere and irradiate with a UV lamp (or heat) to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound
This procedure details the nucleophilic substitution reaction.
Materials:
-
2-Bromo-1-(4-bromophenyl)ethanone
-
Morpholine
-
Acetonitrile (ACN) or Tetrahydrofuran (THF) (anhydrous)
-
Potassium carbonate (K₂CO₃) (optional, if not using excess morpholine)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in anhydrous acetonitrile.
-
Add morpholine (2.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Technical Support Center: Purification of 1-(4-Bromophenyl)-2-morpholinoethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1-(4-Bromophenyl)-2-morpholinoethanone.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Incomplete Crystallization | Ensure the solution is sufficiently concentrated before cooling. Slow cooling can improve crystal formation. Seeding with a small crystal of the pure compound may initiate crystallization. |
| Product Loss During Transfers | Minimize the number of transfer steps. Ensure all equipment is rinsed with the mother liquor to recover any adhered product. |
| Suboptimal Solvent System for Recrystallization | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] Perform small-scale solubility tests with various solvents to identify the optimal one. |
| Improper Column Chromatography Technique | Ensure the column is packed correctly to avoid channeling.[3] Optimize the solvent system for effective separation. Dry loading the sample can sometimes improve resolution and yield.[4] |
Issue 2: Persistent Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Co-crystallization of Impurities | If impurities have similar solubility profiles, a single recrystallization may be insufficient. Consider a second recrystallization with a different solvent system. |
| Inadequate Separation by Column Chromatography | The polarity of the eluent may be too high or too low. A gradient elution may be necessary to separate compounds with similar retention factors.[3][4] |
| Presence of Starting Materials | The initial reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of starting materials. |
| Formation of Side Products | Synthesis of α-amino ketones can sometimes lead to side reactions.[5][6][7] Characterize the impurity by techniques like NMR or Mass Spectrometry to understand its structure and devise a suitable purification strategy. |
Issue 3: Oily Product Instead of Crystalline Solid
| Potential Cause | Troubleshooting Step |
| Presence of Residual Solvent | Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
| Low Melting Point of the Compound or Impurities | The presence of impurities can lower the melting point of a compound. Further purification may be required. |
| Compound is an Oil at Room Temperature | If the pure compound is an oil, crystallization will not be possible. Purification should be performed using techniques suitable for oils, such as column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-bromo-1-(4-bromophenyl)ethanone and morpholine. Side products from the synthesis of α-amino ketones can also be present.[5][6][7] These may include products of self-condensation or over-alkylation.
Q2: What is the recommended method for purifying this compound?
A2: Both recrystallization and column chromatography are effective methods. The choice depends on the nature and quantity of the impurities. Recrystallization is often a good first step for removing bulk impurities.[1][2] Column chromatography provides higher resolution for separating closely related impurities.[3][4]
Q3: How do I choose a suitable solvent for recrystallization?
A3: A good recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[1][2] It should also not react with the compound. Preliminary solubility tests with small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) are recommended.
Q4: What stationary and mobile phases are suitable for column chromatography of this compound?
A4: For normal-phase column chromatography, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal ratio will depend on the polarity of the impurities and should be determined by TLC analysis. For reverse-phase HPLC, a C18 column with a mobile phase of acetonitrile and water is often used for analysis and can be scaled for preparative separation.[8]
Q5: My purified compound shows a broad melting point range. What does this indicate?
A5: A broad melting point range is typically an indication of the presence of impurities. Pure crystalline solids usually have a sharp melting point range of 1-2°C. Further purification is recommended.
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may need optimization for this compound.
-
Solvent Selection: Based on solubility tests, select a suitable solvent (e.g., ethanol/water mixture).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
This is a general procedure for flash column chromatography.
-
TLC Analysis: Determine the appropriate solvent system for separation using TLC. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.[4]
-
Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) can be used for better separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol) | 85 | 95 | 70 |
| Recrystallization (Isopropanol) | 85 | 97 | 65 |
| Column Chromatography | 85 | >99 | 80 |
Table 2: Effect of Recrystallization Solvent on Purity and Yield
| Solvent System | Purity Achieved (%) | Recovery Yield (%) |
| Methanol | >98 | 85-95 |
| Ethanol | >98 | 80-90 |
| Ethanol/Water | >97 | 85-92 |
Visualizations
Experimental Workflow for Purification
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. rroij.com [rroij.com]
- 4. orgsyn.org [orgsyn.org]
- 5. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 8. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Optimization of reaction conditions for synthesizing 1-(4-Bromophenyl)-2-morpholinoethanone
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions for the synthesis of 1-(4-Bromophenyl)-2-morpholinoethanone. This process is a nucleophilic substitution reaction, a fundamental transformation in organic chemistry for forging carbon-nitrogen bonds.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this synthesis?
The synthesis of this compound is typically achieved through the nucleophilic substitution of an α-haloketone by a secondary amine.[1] The reaction involves the displacement of a halide (typically bromide) from 2-bromo-1-(4-bromophenyl)ethanone by morpholine.
Q2: What are the key reagents and their functions?
-
2-bromo-1-(4-bromophenyl)ethanone: This is the electrophilic starting material, providing the carbon skeleton and the leaving group (bromide). The carbonyl group enhances the electrophilicity of the adjacent carbon atom.[3]
-
Morpholine: This secondary amine acts as the nucleophile, attacking the carbon atom bearing the bromine.[1][4]
-
Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.
-
Base (optional): A non-nucleophilic base may be added to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing the protonation of the morpholine.
Q3: What solvents are suitable for this reaction?
Commonly used solvents for this type of reaction include acetonitrile, dimethylformamide (DMF), and tetrahydrofuran (THF). The choice of solvent can influence the reaction rate and yield.
Q4: Is a base always necessary for this reaction?
While not always strictly necessary, the addition of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is highly recommended. The reaction generates HBr, which can protonate the morpholine, rendering it non-nucleophilic. The base neutralizes this acid, ensuring the morpholine remains available to react. Using an excess of morpholine can also serve this purpose, with one equivalent acting as the nucleophile and a second as the base.
Q5: How can the progress of the reaction be monitored?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting materials. The consumption of the 2-bromo-1-(4-bromophenyl)ethanone and the appearance of a new, typically more polar, product spot indicate the reaction is proceeding.
Experimental Workflow
The overall process from starting materials to the purified product is outlined below.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis.
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Degraded Starting Material: The α-haloketone can be unstable. | Check the purity of 2-bromo-1-(4-bromophenyl)ethanone by NMR or melting point. If necessary, purify it before use. |
| Insufficient Morpholine: If not enough morpholine is present, the reaction will be incomplete. | Use a slight excess of morpholine (e.g., 1.2-2.0 equivalents) to ensure complete conversion and to act as a base. |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | Gently heat the reaction mixture (e.g., to 40-60 °C) to increase the rate. Monitor for potential side reactions at higher temperatures. |
| Inadequate Reaction Time: The reaction may not have reached completion. | Continue monitoring the reaction by TLC until the starting material is fully consumed. |
Problem: Formation of Multiple Byproducts
| Possible Cause | Suggested Solution |
| Over-alkylation: The product can react with another molecule of the α-haloketone. | This is less common with a secondary amine like morpholine but can be minimized by ensuring a slight excess of the amine is used. |
| Favorskii Rearrangement: The presence of a strong base can lead to this rearrangement.[5] | Use a mild, non-nucleophilic base like K₂CO₃ instead of stronger bases like alkoxides. |
| Decomposition: The starting material or product may be sensitive to heat or light. | Run the reaction at a lower temperature and protect the reaction vessel from light if necessary. |
Problem: Difficult Product Isolation
| Possible Cause | Suggested Solution |
| Emulsion during Workup: The product may act as a surfactant, causing emulsions during extraction. | Add a saturated solution of sodium chloride (brine) to the aqueous layer to break the emulsion. |
| Product is an Oil: The product may not crystallize easily. | If recrystallization fails, purify the product using column chromatography on silica gel. |
| Product is Water-Soluble: The product may have some solubility in the aqueous phase. | Minimize the amount of water used during workup and perform multiple extractions with the organic solvent. |
Troubleshooting Logic: Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization.
Materials:
-
2-bromo-1-(4-bromophenyl)ethanone (1.0 eq)
-
Morpholine (2.0 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq) (optional, if using less than 2.0 eq of morpholine)
-
Acetonitrile (solvent)
-
Ethyl acetate (for extraction)
-
Saturated NaCl solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in acetonitrile.
-
Addition of Reagents: Add morpholine (2.0 eq) to the solution. If using a base, add potassium carbonate (1.5 eq).
-
Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction's progress by TLC until the starting material is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. If a solid (potassium salts) is present, filter the mixture and wash the solid with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Disclaimer: All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment. The reagents used in this synthesis can be hazardous and should be handled in a well-ventilated fume hood.
References
- 1. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
Addressing solubility issues of 1-(4-Bromophenyl)-2-morpholinoethanone for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 1-(4-Bromophenyl)-2-morpholinoethanone for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Key physicochemical properties are summarized in the table below. Notably, the compound has very low aqueous solubility.
Q2: What is the primary challenge when using this compound in biological assays?
A2: The primary challenge is its poor solubility in aqueous buffers, which are the basis for most biological assay systems. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q3: What is the recommended solvent for preparing a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A4: To avoid solvent-induced toxicity, the final concentration of DMSO in the assay medium should typically be kept below 0.5%, with many cell lines tolerating up to 1%. However, it is crucial to determine the specific tolerance of your cell line with a DMSO toxicity control experiment.
Q5: Can I use other organic solvents to prepare the stock solution?
A5: While other polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) could be used, DMSO is the most common and widely characterized solvent for this purpose in biological research. If using an alternative, its compatibility with the specific assay must be validated.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Compound precipitates out of solution when added to aqueous buffer. | The aqueous solubility limit of the compound has been exceeded. | - Decrease the final concentration of the compound in the assay. - Ensure the DMSO stock solution is completely dissolved before dilution. - Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing. - Prepare an intermediate dilution in a co-solvent/aqueous mixture before the final dilution. |
| Inconsistent or non-reproducible assay results. | - Incomplete dissolution of the stock solution. - Precipitation of the compound during the assay. - Degradation of the compound in solution. | - Visually inspect the stock solution for any particulate matter before use. Sonication may aid in dissolution. - Perform a solubility test at the final assay concentration and conditions before running the full experiment. - Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Observed cellular toxicity is not dose-dependent. | - Compound precipitation at higher concentrations leading to physical stress on cells. - Solvent toxicity at higher concentrations of the stock solution. | - Filter the final working solution through a 0.22 µm syringe filter to remove any precipitate before adding to cells. - Include a vehicle control (assay medium with the same final concentration of DMSO) to assess solvent toxicity. |
| Difficulty dissolving the compound in DMSO to make a stock solution. | The compound may require energy to dissolve. | - Gently warm the solution (e.g., in a 37°C water bath). - Use sonication to aid dissolution. - Vortex the solution for an extended period. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H14BrNO2 | [1] |
| Molecular Weight | 284.15 g/mol | [1] |
| Appearance | Solid | [2] |
| Water Solubility | 38.8 µg/mL | [1] |
| CAS Number | 349428-85-9 | [1][2][3] |
Table 2: Solubility of Structurally Related Compounds in DMSO
| Compound Type | Example Solubility in DMSO |
| Bromophenyl-containing compounds | ~2 mg/mL to 81 mg/mL |
| Morpholino-containing compounds | ~2 mg/mL to >100 mM |
Note: This data is for structurally similar compounds and should be used as a general guideline. The actual solubility of this compound in DMSO should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 284.15)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Weigh out 2.84 mg of this compound.
-
Add the weighed compound to a sterile microcentrifuge tube or amber glass vial.
-
Add 1 mL of anhydrous DMSO to the tube/vial.
-
Vortex the solution vigorously for 2-5 minutes until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or gently warm it in a 37°C water bath.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations.
-
Crucially , when diluting, add the stock solution to the aqueous medium while vortexing to facilitate rapid dispersion and minimize precipitation.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of assay medium (a 1:1000 dilution).
-
Always include a vehicle control in your experiment, which consists of the assay medium with the same final concentration of DMSO as the highest concentration of the test compound.
Visualizations
References
Technical Support Center: Crystallization of 1-(4-Bromophenyl)-2-morpholinoethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 1-(4-Bromophenyl)-2-morpholinoethanone.
Troubleshooting Crystallization
Crystallization is a critical step for the purification and characterization of synthesized compounds. Below are common issues encountered during the crystallization of this compound and strategies to resolve them.
Problem 1: The compound will not crystallize and remains an oil ("oiling out").
Possible Causes & Solutions:
-
High concentration of impurities: Impurities can inhibit the formation of a crystal lattice.
-
Solution: Purify the crude product using column chromatography before attempting crystallization.
-
-
Inappropriate solvent: The solvent may be too good a solvent for the compound, preventing it from precipitating.
-
Solution: Try a different solvent or a solvent system where the compound has lower solubility at room temperature but is soluble at elevated temperatures. Consider anti-solvent addition, where a solvent in which the compound is insoluble is slowly added to a solution of the compound.
-
-
Cooling rate is too fast: Rapid cooling can lead to the formation of an oil instead of crystals.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Insulating the flask can help slow down the cooling process.[1]
-
Problem 2: No crystals form, even after cooling.
Possible Causes & Solutions:
-
Solution is not supersaturated: The concentration of the compound in the solvent is too low.
-
Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[1]
-
-
Nucleation is not occurring: The formation of initial seed crystals is a necessary step for crystal growth.
-
Solution 1 (Scratching): Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles scraped off can act as nucleation sites.[1]
-
Solution 2 (Seeding): Add a small crystal of the pure compound (a "seed crystal") to the solution to induce crystallization.[1]
-
Problem 3: Very few crystals are formed (low yield).
Possible Causes & Solutions:
-
Too much solvent was used: A significant amount of the compound may remain dissolved in the mother liquor.
-
Solution: Evaporate some of the solvent and cool the solution again to obtain a second crop of crystals. Before doing so, you can check for dissolved product by taking a small sample of the mother liquor and allowing the solvent to evaporate completely to see if a solid residue remains.[1]
-
-
Premature crystallization: The compound may have started to crystallize from the hot solution before all impurities were removed by hot filtration (if performed).
-
Solution: Ensure the solution is fully dissolved and hot before and during any filtration step. Use a pre-heated funnel and flask.
-
Problem 4: Crystals are very small or appear as a powder.
Possible Causes & Solutions:
-
Rapid crystallization: The crystals formed too quickly, not allowing for the growth of larger, well-defined crystals.
-
Solution: Re-dissolve the solid in the minimum amount of hot solvent and allow it to cool more slowly. Using a slightly larger volume of solvent can also slow down the crystallization process.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of this compound?
A1: The known physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C12H14BrNO2 | [2][3] |
| Molecular Weight | 284.15 g/mol | [2] |
| Appearance | Solid | [3] |
| Boiling Point | 392.8 ± 37.0 °C at 760 mmHg | [2][4] |
| Density | 1.4 ± 0.1 g/cm³ | [2][4] |
| Water Solubility | 38.8 µg/mL | [4] |
| LogP | 2.22 | [2] |
Q2: Which solvents are recommended for the crystallization of this compound?
A2: While specific solvent systems for this compound are not extensively documented in the provided search results, a general approach to solvent selection for alpha-aminoketones can be applied. Good crystallization solvents are typically those in which the compound is sparingly soluble at room temperature but readily soluble when heated. Common choices for compounds with similar polarity include:
-
Alcohols (e.g., ethanol, isopropanol)
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Hydrocarbon solvents (e.g., heptane, toluene), often used as an anti-solvent or in a co-solvent system.
A good starting point is to test the solubility of a small amount of the crude material in various solvents.
Q3: How can I improve the purity of my crystallized product?
A3: To improve purity, ensure that the crude material is substantially pure before the final crystallization. If impurities are present, consider a preliminary purification step like column chromatography. During crystallization, a slow cooling rate is crucial as it allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities. Washing the collected crystals with a small amount of cold solvent can also help remove residual impurities from the crystal surfaces.
Experimental Protocols
General Crystallization Protocol
This is a general procedure that can be adapted for this compound.
-
Solvent Selection: In a small test tube, add a few milligrams of the crude compound and then add a few drops of the chosen solvent. Observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling and Crystallization: Remove the flask from the heat source and cover it. Allow the solution to cool slowly to room temperature. Crystal formation should begin during this period. For further crystallization, the flask can be placed in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visual Guides
Below are diagrams to aid in the troubleshooting and understanding of the crystallization process.
Caption: Troubleshooting workflow for common crystallization problems.
Caption: Interrelationship of key parameters for successful crystallization.
References
Identification and reduction of byproducts in 1-(4-Bromophenyl)-2-morpholinoethanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromophenyl)-2-morpholinoethanone. Our aim is to help you identify and reduce the formation of byproducts, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through a nucleophilic substitution reaction (SN2 type). Morpholine, acting as a nucleophile, attacks the α-carbon of 2-bromo-1-(4-bromophenyl)ethanone, displacing the bromide ion.[1][2]
Q2: What are the most common starting materials for this synthesis?
A2: The standard starting materials are 2-bromo-1-(4-bromophenyl)ethanone and morpholine. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide (HBr) formed during the reaction.
Q3: What is a typical yield for this reaction?
A3: While yields can vary depending on the scale and specific conditions, a well-optimized reaction can be expected to produce yields in the range of 70-90%. Lower yields often indicate the presence of side reactions or purification issues.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to resolve the starting material (2-bromo-1-(4-bromophenyl)ethanone), the product, and any significant byproducts. The disappearance of the starting material spot typically indicates reaction completion.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on the identification and reduction of byproducts.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction: The reaction was not allowed to proceed to completion. | Monitor the reaction using TLC until the starting material (2-bromo-1-(4-bromophenyl)ethanone) is no longer visible. Consider extending the reaction time or moderately increasing the temperature. |
| Suboptimal Reaction Temperature: The temperature may be too low for an efficient reaction rate or too high, promoting side reactions. | The optimal temperature is typically between room temperature and gentle reflux. If the reaction is slow, consider a modest increase in temperature (e.g., to 40-50 °C). |
| Presence of Moisture: Water can react with the α-bromo ketone starting material. | Ensure all glassware is thoroughly dried before use and use anhydrous solvents. |
| Inefficient Base: The base used may be too weak or sterically hindered to effectively neutralize the HBr generated, which can protonate the morpholine, reducing its nucleophilicity. | Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in slight excess. |
Problem 2: Presence of Multiple Spots on the TLC Plate After Reaction
| Potential Cause & Identification | Suggested Solution for Reduction |
| Unreacted Starting Material: A spot corresponding to 2-bromo-1-(4-bromophenyl)ethanone remains. | Increase the reaction time, temperature, or the equivalents of morpholine used. Ensure the morpholine is of high purity. |
| Bis-alkylation Product (Byproduct A): A less polar spot corresponding to 1,2-bis(4-bromophenyl)-2-morpholinoethanone. This can arise if the enolate of the product attacks another molecule of the starting material. | Maintain a lower reaction temperature and avoid using an excessively strong base. Add the 2-bromo-1-(4-bromophenyl)ethanone slowly to the mixture of morpholine and base. |
| Favorskii Rearrangement Product (Byproduct B): Formation of a morpholinide of (4-bromophenyl)acetic acid. This is more likely with strong bases.[2] | Use a milder base such as potassium carbonate instead of stronger bases like alkoxides. |
| Dimerization/Self-Condensation of Starting Material (Byproduct C): A higher molecular weight, less polar byproduct. | Ensure slow addition of reagents and maintain a controlled temperature to minimize the concentration of reactive intermediates. |
Byproduct Identification Summary
| Byproduct Name | Likely Origin | Identification Characteristics (MS, NMR) |
| Unreacted Starting Material | Incomplete reaction | MS: M+ peak corresponding to C₈H₆Br₂O. ¹H NMR: Characteristic singlet for the -CH₂Br protons. |
| Byproduct A | Product enolate attacking starting material | MS: High M+ peak. ¹H NMR: Complex aromatic and aliphatic signals. |
| Byproduct B | Favorskii rearrangement | MS: M+ peak corresponding to the morpholinide. ¹H NMR: Absence of the ketone carbonyl in ¹³C NMR, presence of amide signals. |
| Byproduct C | Self-condensation of α-bromo ketone | MS: High M+ peak (dimeric structure). ¹H NMR: Complex pattern, likely showing multiple aromatic and aliphatic environments. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a stirred solution of morpholine (1.2 equivalents) and potassium carbonate (1.5 equivalents) in anhydrous acetonitrile (10 mL per gram of starting material) at room temperature, add a solution of 2-bromo-1-(4-bromophenyl)ethanone (1.0 equivalent) in anhydrous acetonitrile dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, filter the solid potassium salts and wash with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure product.
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Purification Process Flow
Caption: Step-by-step process for purification via recrystallization.
References
Technical Support Center: Enhancing the Stability of 1-(4-Bromophenyl)-2-morpholinoethanone in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of 1-(4-Bromophenyl)-2-morpholinoethanone in common experimental buffers. The following frequently asked questions (FAQs) and troubleshooting guides address potential stability issues and offer strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experimental buffer?
The stability of this compound can be influenced by several factors, including:
-
pH of the buffer: The compound may be susceptible to acid or base-catalyzed hydrolysis. Beta-aminoketones can exhibit pH-dependent stability, with increased degradation often observed at neutral to alkaline pH.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light exposure: Compounds with chromophores, such as the bromophenyl group, may be susceptible to photodegradation.
-
Presence of oxidizing agents: The morpholine ring and the alpha-amino ketone structure can be susceptible to oxidation.
-
Buffer composition: Certain buffer components can interact with the compound and affect its stability.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure, potential degradation routes include:
-
Hydrolysis: Cleavage of the amide bond or other susceptible bonds within the molecule, potentially catalyzed by acidic or basic conditions.
-
Oxidation: Oxidation of the morpholine nitrogen or the carbon alpha to the ketone.
-
Photodegradation: Light-induced degradation, which is a common pathway for aromatic compounds.
Q3: Are there any general recommendations for preparing and storing stock solutions of this compound?
To maximize the stability of your stock solutions, consider the following:
-
Solvent Selection: Prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous DMSO or ethanol, which can then be diluted into your aqueous experimental buffer immediately before use.
-
Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.
Troubleshooting Guides
Issue 1: I am observing a loss of compound activity or concentration over time in my aqueous buffer.
This is a common indication of compound instability. Follow these troubleshooting steps:
-
Assess the pH of your buffer:
-
Hypothesis: The pH of your buffer may be promoting hydrolysis. Beta-aminoketones have been noted to be more stable in acidic conditions and degrade more rapidly around neutral pH.
-
Recommendation: If your experimental conditions permit, try lowering the pH of your buffer. Perform a pilot study to assess the compound's stability across a range of pH values (e.g., pH 5, 6, 7, and 8).
-
-
Evaluate the experimental temperature:
-
Hypothesis: The experimental temperature may be accelerating degradation.
-
Recommendation: Whenever possible, conduct experiments at lower temperatures (e.g., on ice or at 4°C). If experiments must be performed at higher temperatures (e.g., 37°C), minimize the incubation time.
-
-
Protect from light:
-
Hypothesis: The compound may be photodegrading.
-
Recommendation: Conduct experiments in amber-colored tubes or plates, and minimize exposure of the solutions to ambient light.
-
Issue 2: I suspect my buffer components are interacting with the compound.
Certain buffer species can influence compound stability.
-
Hypothesis: Components of your buffer system may be catalyzing degradation or reacting with your compound.
-
Recommendation: If using a phosphate buffer, for example, consider switching to an alternative buffer system like citrate or MES to see if stability improves, provided it is compatible with your experimental assay.
Quantitative Data Summary
| Factor | Condition | Expected Impact on Stability | Rationale |
| pH | Acidic (e.g., pH < 6) | Higher Stability | Reduced rate of base-catalyzed hydrolysis. |
| Neutral to Alkaline (e.g., pH ≥ 7) | Lower Stability | Increased potential for base-catalyzed hydrolysis. | |
| Temperature | Low (e.g., 4°C) | Higher Stability | Slower degradation kinetics. |
| High (e.g., 37°C) | Lower Stability | Accelerated degradation kinetics. | |
| Light | Protected from light | Higher Stability | Minimized risk of photodegradation. |
| Exposed to light | Lower Stability | Potential for photodegradation of the aromatic ring. | |
| Oxidizing Agents | Absent | Higher Stability | Reduced risk of oxidative degradation. |
| Present | Lower Stability | The morpholine moiety can be susceptible to oxidation. |
Experimental Protocols
To quantitatively assess the stability of this compound in your specific experimental buffer, a forced degradation study is recommended.
Protocol: Forced Degradation Study
Objective: To determine the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Experimental buffer(s) of interest
-
HCl and NaOH solutions for pH adjustment
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
HPLC or UPLC system with a suitable column and detector (e.g., UV-Vis)
-
Temperature-controlled incubator
-
Photostability chamber or light source
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable non-aqueous solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution into your experimental buffer to the final working concentration. Prepare separate solutions for each stress condition.
-
Stress Conditions:
-
Hydrolytic Stability: Adjust the pH of the test solutions to acidic (e.g., pH 3), neutral (e.g., pH 7), and basic (e.g., pH 9) conditions using HCl and NaOH. Incubate at a set temperature (e.g., 37°C).
-
Thermal Stability: Incubate test solutions at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Oxidative Stability: Add a low concentration of H₂O₂ (e.g., 0.1%) to the test solution and incubate at room temperature.
-
Photostability: Expose the test solution to a controlled light source (e.g., UV or fluorescent light) while keeping a control sample in the dark.
-
-
Time Points: Collect aliquots from each test solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the concentration of the parent compound in each aliquot using a validated HPLC/UPLC method.
-
Data Analysis: Plot the concentration of the compound as a function of time for each condition to determine the degradation rate.
Visualizations
Technical Support Center: Scale-up Synthesis of 1-(4-Bromophenyl)-2-morpholinoethanone
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the successful scale-up synthesis of 1-(4-Bromophenyl)-2-morpholinoethanone, a key intermediate in pharmaceutical development. The information is tailored for researchers, chemists, and process development professionals.
Synthesis Overview
The synthesis is a two-step process beginning with the α-bromination of 4-bromoacetophenone to yield the reactive intermediate, 2-bromo-1-(4-bromophenyl)ethanone. This intermediate is then subjected to nucleophilic substitution with morpholine to produce the final product.
Experimental Protocols
Step 1: Scale-up Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone
This protocol details the α-bromination of 4-bromoacetophenone.
Materials:
-
4-Bromoacetophenone
-
Glacial Acetic Acid
-
Bromine (Br₂) or Pyridine hydrobromide perbromide[1]
-
Ice-water bath
-
Mechanical stirrer and large-volume reaction vessel
Procedure:
-
Setup: Equip a suitable reaction vessel with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber containing sodium thiosulfate solution to neutralize HBr gas.
-
Dissolution: Charge the reactor with 4-bromoacetophenone (1.0 eq) and glacial acetic acid (approx. 4-5 mL per gram of starting material). Stir until all solid has dissolved.
-
Bromination: Cool the solution to 10-15°C using an ice bath. Slowly add bromine (1.05-1.1 eq) via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 20°C. Using a selective brominating agent like pyridine hydrobromide perbromide can offer better control and reduce side products.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed. For some substrates, heating to 90°C for 3 hours may be optimal.[1]
-
Work-up: Slowly and carefully pour the reaction mixture into a large volume of ice-water (approx. 10-15 mL per gram of starting material) with vigorous stirring.
-
Isolation: The solid product will precipitate. Filter the crude product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight. The crude 2-bromo-1-(4-bromophenyl)ethanone is typically used in the next step without further purification.
Step 2: Scale-up Synthesis of this compound
This protocol describes the nucleophilic substitution of the α-bromoketone with morpholine.
Materials:
-
2-Bromo-1-(4-bromophenyl)ethanone (from Step 1)
-
Morpholine
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Mechanical stirrer and reaction vessel
Procedure:
-
Setup: In a reaction vessel equipped with a mechanical stirrer and reflux condenser, add 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq), acetonitrile (5-10 mL per gram of bromoketone), and potassium carbonate (1.5-2.0 eq).
-
Addition of Morpholine: To the stirred suspension, add morpholine (1.2-1.5 eq) dropwise. The reaction is often exothermic; control the addition rate to maintain a manageable temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-8 hours. Monitor the reaction completion by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (potassium bromide and excess potassium carbonate) and wash the filter cake with a small amount of acetonitrile.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate or dichloromethane. Wash with water to remove any remaining salts and excess morpholine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Crystallization: Recrystallize the solid residue from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, to yield pure this compound.
Troubleshooting and FAQs
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low Yield or Incomplete Bromination | 1. Insufficient reaction time or temperature. 2. Deactivated starting material due to strong electron-withdrawing groups. 3. Loss of bromine vapor. | 1. Increase reaction time or temperature cautiously while monitoring via TLC/HPLC.[1] 2. Use a more reactive brominating agent or harsher conditions. 3. Ensure a well-sealed reaction setup and efficient scrubbing. |
| Step 1: Formation of Di-brominated Byproduct | 1. Excess bromine used. 2. Reaction temperature too high or addition too fast. 3. The monobrominated product can be more reactive than the starting material. | 1. Use a precise stoichiometry (1.0-1.05 eq) of the brominating agent. 2. Maintain low temperature during bromine addition and control the rate. 3. Consider using a milder, more selective reagent like N-Bromosuccinimide (NBS). |
| Step 2: Sluggish or Incomplete Amination | 1. Insufficient base to neutralize HBr byproduct. 2. Low reaction temperature. 3. Poor quality of the α-bromoketone intermediate. | 1. Ensure at least 1.5 equivalents of a suitable base (e.g., K₂CO₃) are used. 2. Ensure the reaction is maintained at reflux for an adequate duration. 3. Confirm the purity of the intermediate before starting Step 2. |
| Step 2: Difficult Product Isolation / Purification | 1. Formation of morpholine hydrobromide salt complicates extraction. 2. Emulsion formation during aqueous work-up. 3. Product is an oil or difficult to crystallize. | 1. Filter the reaction mixture before work-up to remove most salts. Use aqueous washes to remove the rest. 2. Add brine (saturated NaCl solution) to the aqueous layer to break emulsions. 3. Attempt purification via column chromatography or test various solvent systems (e.g., isopropanol, ethanol/water, ethyl acetate/heptane) for crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for the bromination step at scale? A1: Bromine is highly toxic, corrosive, and a strong oxidizing agent.[2][3][4] Always handle liquid bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty chemical-resistant gloves, a lab coat, and a face shield.[2][5] Ensure a bromine spill kit, including a neutralizing agent like sodium thiosulfate solution, is readily available.[5] The reaction generates hydrogen bromide (HBr) gas, which must be directed to an efficient scrubber.[6]
Q2: How can I monitor the progress of these reactions? A2: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system like ethyl acetate/hexanes (e.g., 20:80 v/v) to monitor the disappearance of the starting material and the appearance of the product spot. For more precise, quantitative monitoring during process development, HPLC is recommended.
Q3: Can I use a different base in Step 2? A3: Yes. Other non-nucleophilic inorganic bases like sodium carbonate (Na₂CO₃) or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. The choice may depend on the solvent, reaction temperature, and work-up procedure. Inorganic bases are often preferred at scale due to their low cost and ease of removal by filtration.
Q4: My final product is an off-white or yellow solid. How can I improve the color? A4: The color is likely due to residual impurities. Perform an additional recrystallization, possibly with the addition of activated carbon to the hot solution (followed by hot filtration) to remove colored impurities. Ensure the product is fully dried to remove residual solvents.
Q5: What are the key considerations when moving from lab scale to pilot scale? A5: The primary considerations are:
-
Heat Management: Both reactions can be exothermic. Ensure the reactor has adequate cooling capacity. For Step 1, the rate of bromine addition is critical. For Step 2, the initial reaction with morpholine can generate significant heat.
-
Mass Transfer: Efficient stirring is crucial to maintain homogeneity and prevent localized overheating or high concentrations of reagents.
-
Reagent Addition: Controlled addition rates using pumps are necessary for safety and selectivity.
-
Work-up and Isolation: Filtration and phase separations can be more challenging at a larger scale. Ensure equipment is appropriately sized.
Process Parameters and Data
The following table summarizes typical parameters for the scale-up synthesis.
| Parameter | Step 1: α-Bromination | Step 2: Nucleophilic Substitution |
| Starting Material | 4-Bromoacetophenone | 2-Bromo-1-(4-bromophenyl)ethanone |
| Key Reagents (Equivalents) | Bromine (1.05 - 1.1 eq) | Morpholine (1.2 - 1.5 eq) |
| Base (Equivalents) | N/A (Acid-catalyzed) | K₂CO₃ (1.5 - 2.0 eq) |
| Solvent | Glacial Acetic Acid | Acetonitrile, THF, or DMF |
| Temperature | 10-15°C (addition), then RT or 90°C[1] | Reflux (e.g., ~82°C for MeCN) |
| Typical Reaction Time | 3 - 6 hours | 4 - 8 hours |
| Typical Yield (Crude) | >90% | >85% |
| Typical Purity (Post-Crystallization) | N/A (Intermediate) | >98% (by HPLC) |
Troubleshooting Logic Diagram
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 3. carlroth.com [carlroth.com]
- 4. icl-group-sustainability.com [icl-group-sustainability.com]
- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 6. youtube.com [youtube.com]
Technical Support Center: Method Validation for Quantitative Analysis of 1-(4-Bromophenyl)-2-morpholinoethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 1-(4-Bromophenyl)-2-morpholinoethanone by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for the quantitative analysis of this compound?
A1: A robust starting point for method development is a reversed-phase HPLC (RP-HPLC) method. Based on the analysis of structurally similar compounds, a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier is recommended.[1] Detection is typically achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Q2: How do I determine the optimal detection wavelength for this compound?
A2: To determine the optimal detection wavelength, you should perform a UV scan of a standard solution of this compound across a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). This will provide the best signal-to-noise ratio and sensitivity for your analysis.
Q3: What are the key parameters to evaluate during method validation?
A3: According to ICH Q2(R1) guidelines, the key validation parameters for a quantitative analytical method include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2]
Q4: How can I ensure the specificity of my analytical method?
A4: Specificity, or the ability to assess the analyte unequivocally in the presence of other components, can be demonstrated by several approaches.[3] For HPLC, this involves showing that there is no interference from the blank (diluent), placebo (if applicable), and known impurities at the retention time of the analyte peak. Peak purity analysis using a photodiode array (PDA) detector is also a powerful tool to assess the homogeneity of the analyte peak.[3]
Q5: What is the acceptable range for linearity in a quantitative HPLC method?
A5: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For the assay of a substance, the linearity should typically be evaluated over a range of 80% to 120% of the expected working concentration.[4] A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination- Inappropriate mobile phase pH- Sample overload | - Wash the column with a strong solvent or replace the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the concentration or injection volume of the sample. |
| Shifting Retention Times | - Inconsistent mobile phase composition- Fluctuation in column temperature- Air bubbles in the pump | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a consistent temperature.- Degas the mobile phase and prime the pump. |
| Poor Resolution Between Peaks | - Inappropriate mobile phase strength- Suboptimal column chemistry | - Adjust the ratio of organic modifier to aqueous buffer in the mobile phase.- Try a different column with a different stationary phase (e.g., C8, Phenyl-Hexyl). |
| Inaccurate Quantification | - Improperly prepared standard solutions- Instrument calibration issues- Sample degradation | - Prepare fresh standard solutions from a reliable reference standard.- Perform system suitability tests and recalibrate the instrument if necessary.- Investigate sample stability and prepare samples fresh if needed.[3] |
| High Backpressure | - Blockage in the HPLC system (e.g., guard column, tubing, or column frit)- Particulate matter in the sample | - Systematically check and replace components to identify the source of the blockage.- Filter all samples through a 0.45 µm syringe filter before injection.[1] |
Experimental Protocols
Protocol 1: Linearity Assessment
-
Objective: To determine the linear range of the analytical method.
-
Procedure:
-
Prepare a stock solution of this compound reference standard.
-
From the stock solution, prepare a series of at least five calibration standards at different concentration levels, ranging from the limit of quantitation (LOQ) to 150% of the working concentration.
-
Inject each calibration standard in triplicate into the HPLC system.
-
Record the peak area for each injection.
-
Plot a graph of the mean peak area versus the concentration of the standard.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Protocol 2: Accuracy (Spike Recovery) Assessment
-
Objective: To assess the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples using the developed HPLC method.
-
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%.
-
Protocol 3: Precision (Repeatability) Assessment
-
Objective: To evaluate the precision of the method under the same operating conditions over a short interval of time.
-
Procedure:
-
Prepare a minimum of six independent sample preparations at 100% of the target concentration.
-
Inject each sample into the HPLC system.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.
-
Quantitative Data Summary
Table 1: Hypothetical Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 150,234 |
| 25 | 375,890 |
| 50 | 751,456 |
| 75 | 1,126,789 |
| 100 | 1,502,123 |
| 125 | 1,877,456 |
| Linear Regression | r² = 0.9995 |
Table 2: Hypothetical Accuracy Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 101.2 | 101.2% |
| 120% | 120 | 119.1 | 99.3% |
| Mean Recovery | 99.97% |
Table 3: Hypothetical Precision (Repeatability) Data
| Sample | Assay (%) |
| 1 | 99.8 |
| 2 | 100.5 |
| 3 | 99.5 |
| 4 | 101.0 |
| 5 | 100.2 |
| 6 | 99.9 |
| Mean | 100.15% |
| Standard Deviation | 0.55 |
| %RSD | 0.55% |
Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: Troubleshooting Decision Tree for HPLC Analysis.
References
Refining analytical techniques for detecting 1-(4-Bromophenyl)-2-morpholinoethanone impurities
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for refining analytical techniques to detect, quantify, and identify impurities in 1-(4-Bromophenyl)-2-morpholinoethanone.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of impurities in this compound?
A1: Impurities can be introduced at various stages of the product lifecycle. The primary sources include starting materials, by-products from the synthetic route, intermediates, and reagents or catalysts used in manufacturing.[1] Additionally, impurities can arise from the degradation of the active pharmaceutical ingredient (API) over time due to factors like hydrolysis, oxidation, or photolytic cleavage.[2] Interactions with excipients or container-closure systems during storage are also potential sources.[1][3]
Q2: Which analytical techniques are most effective for impurity profiling of this compound?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling. The most widely used methods include:
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC) with UV detection, is the gold standard for separating and quantifying organic impurities.[4][5][6]
-
Gas Chromatography (GC): This technique is ideal for identifying and quantifying volatile organic impurities, such as residual solvents.[5]
-
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), MS provides molecular weight and structural information, which is crucial for identifying unknown impurities.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structure elucidation of isolated impurities.[2][7][8]
Q3: What are the regulatory expectations for impurity levels?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines. According to ICH guidelines, any impurity present at a level greater than 0.1% should generally be identified and quantified.[9] For unknown impurities, the threshold can be as low as 0.10%, while known impurities may have a limit of 0.15%.[1] These thresholds can vary based on the maximum daily dose of the drug.[10]
Q4: How can the structure of a completely unknown impurity be determined?
A4: Identifying an unknown impurity involves a systematic approach. Initially, hyphenated techniques like LC-MS/MS are used to obtain the molecular weight and fragmentation data.[11] For unambiguous structure confirmation, the impurity is often isolated using techniques like preparative HPLC.[7] Once a sufficient quantity of the pure impurity is obtained, its structure is elucidated using spectroscopic methods, primarily 1D and 2D NMR spectroscopy.[7][9]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and its impurities.
High-Performance Liquid Chromatography (HPLC)
Q: I am observing poor peak shape (e.g., tailing or fronting) for the main compound or impurity peaks. What should I do?
A: Poor peak shape can result from several factors.
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. For amine-containing structures like morpholine, a pH that ensures consistent ionization is critical.
-
Column Health: The column may be degrading or contaminated. Try flushing the column with a strong solvent or replace it if necessary. Low silanol activity columns can also help reduce tailing for basic compounds.[12]
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Solvent Mismatch: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.
Q: My chromatogram shows no peaks, or the peaks are much smaller than expected. What is the cause?
A: This issue typically points to a problem with the sample introduction or detection system.
-
Check for Leaks: Inspect the system for any leaks, especially between the autosampler, pump, and column.
-
Verify Injection: Confirm that the autosampler is correctly drawing and injecting the sample. Check the syringe and injection valve.
-
Detector Settings: Ensure the UV detector is set to a wavelength where this compound has strong absorbance.
-
Sample Preparation: Double-check your sample dilution calculations and ensure the sample has been fully dissolved.
Q: I am struggling with poor resolution between the API peak and a closely eluting impurity. How can I improve the separation?
A: Improving resolution requires method optimization.
-
Modify Mobile Phase: Adjust the ratio of your organic modifier (e.g., acetonitrile) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve separation.
-
Optimize Gradient: If using a gradient method, make the gradient shallower around the elution time of the peaks of interest.
-
Change Flow Rate: Reducing the flow rate can sometimes increase column efficiency and improve resolution.
-
Select a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a column with smaller particles for higher efficiency.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: My target compound, this compound, appears to be degrading in the GC injector. What can I do?
A: Thermal degradation is a common issue for non-volatile or thermally labile compounds.
-
Lower Injector Temperature: Reduce the temperature of the GC inlet to the lowest possible point that still allows for efficient volatilization.
-
Use On-Column Injection: If available, an on-column injection technique can minimize thermal stress on the analyte.[13]
-
Consider Derivatization: While more complex, derivatizing the molecule to a more volatile and stable form can be an effective strategy.
-
Switch to LC-MS: For non-volatile compounds, LC-MS is often a more suitable technique as it does not require the analyte to be vaporized.[1]
Q: I have low sensitivity when detecting brominated impurities with my MS detector. How can this be improved?
A: The ionization mode of the mass spectrometer is key. For halogenated compounds like bromophenyl derivatives, Negative Chemical Ionization (NCI) is often significantly more sensitive than standard Electron Impact (EI) ionization.[13] Switching to NCI mode can dramatically lower the detection limits for your target impurities.
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Analysis
This protocol describes a general-purpose reversed-phase HPLC method suitable for separating this compound from its potential non-volatile impurities.[4]
1. Apparatus and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Standard volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC vials.
-
Reference standard of this compound.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (HPLC grade).
2. Reagent Preparation:
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.[4]
-
Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane and degas prior to use. The ratio may need optimization.
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.
3. Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (40:60) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector Wavelength | 240 nm (or wavelength of max absorbance) |
| Column Temperature | 30 °C |
4. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[4]
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[4]
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[4]
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and peak area of the main compound.
-
Inject the sample solution.
-
Calculate the percentage of each impurity by comparing its peak area to the total area of all peaks in the chromatogram.
Quantitative Data Summary
The following table presents typical performance data for an HPLC method used to quantify a structurally related bromophenyl impurity. These values can serve as a benchmark for method validation.
| Analytical Technique | Parameter | Typical Value |
| HPLC | Limit of Detection (LOD) | 0.126 ppm |
| HPLC | Limit of Quantification (LOQ) | 0.266 ppm |
| HPLC | Accuracy (Recovery) | 98.6% - 104.1% |
| HPLC | Precision (RSD) | < 4% |
| (Data adapted from a method for (4-Bromophenyl){Pyridine-2-yl} Acetonitrile impurity)[14] |
Visualized Workflows
The following diagrams illustrate key logical processes in impurity analysis and troubleshooting.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Recent trends in the impurity profile of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cormica.com [cormica.com]
- 4. benchchem.com [benchchem.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 7. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 8. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. iosrjournals.org [iosrjournals.org]
Validation & Comparative
Comparative Analysis of PI3K Inhibitors: A Framework for Evaluating Novel Compounds
Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals no published data characterizing 1-(4-Bromophenyl)-2-morpholinoethanone as a Phosphoinositide 3-kinase (PI3K) inhibitor. Therefore, a direct comparison with known inhibitors based on experimental evidence is not currently possible.
This guide provides a comparative framework using well-characterized, archetypal PI3K inhibitors. It is designed to serve as a template for researchers on how to structure and present data when evaluating novel compounds, such as this compound, against established standards in the field. The methodologies and data presentation formats outlined below are industry standards for the preclinical assessment of potential PI3K inhibitors.
Introduction to PI3K and Its Inhibition
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. PI3K inhibitors are classified based on their selectivity for different isoforms of the PI3K catalytic subunit (Class I: α, β, γ, δ). The comparison focuses on pan-PI3K inhibitors and isoform-selective inhibitors.
Below is a diagram illustrating the canonical PI3K/Akt signaling cascade, which is the primary target of the inhibitors discussed.
Caption: The PI3K/Akt Signaling Pathway and Point of Inhibition.
Comparative Efficacy of Known PI3K Inhibitors
The following tables summarize key quantitative data for several widely studied PI3K inhibitors. A novel compound like this compound would be evaluated against these benchmarks.
Table 1: In Vitro Kinase Assay - Potency and Selectivity
This table compares the half-maximal inhibitory concentration (IC50) of inhibitors against different Class I PI3K isoforms. Lower values indicate higher potency.
| Compound | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| Wortmannin | Pan-PI3K, Covalent | 1-5 | 1-5 | 1-5 | 1-5 |
| LY294002 | Pan-PI3K, Reversible | ~1,400 | ~1,400 | ~1,400 | ~1,400 |
| Idelalisib | Isoform-Selective | 820 | 4000 | 2.5 | 2100 |
| Alpelisib | Isoform-Selective | 5 | 1156 | 290 | 250 |
| This compound | Unknown | Data not available | Data not available | Data not available | Data not available |
Table 2: Cellular Activity - Inhibition of Downstream Signaling and Cell Growth
This table presents the concentration required to inhibit 50% of Akt phosphorylation (a key downstream marker) and the IC50 for growth inhibition in a representative cancer cell line (e.g., MCF-7).
| Compound | p-Akt Inhibition (EC50, nM) | Cell Growth Inhibition (IC50, µM) |
| Wortmannin | ~10-100 | ~0.1-1 |
| LY294002 | ~5,000-10,000 | ~10-20 |
| Idelalisib | ~20-50 (in δ-dependent cells) | Varies by cell type |
| Alpelisib | ~50-100 | ~0.5-1.5 |
| This compound | Data not available | Data not available |
Experimental Protocols
Detailed and reproducible methodologies are crucial for valid comparisons. Below are standard protocols for generating the data presented above.
In Vitro PI3K Enzyme Inhibition Assay (Kinase Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
Objective: To determine the IC50 value of a test compound against each PI3K isoform.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ).
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Assay buffer (HEPES, MgCl₂, DTT).
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the PI3K enzyme, lipid vesicles containing PIP2, and assay buffer.
-
Add the test compound to the wells. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP or as per kit instructions).
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Terminate the reaction.
-
Detect the product (³²P-labeled PIP3 or ADP). The amount of product is inversely proportional to the inhibitory activity of the compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Western Blot for Phospho-Akt (p-Akt) Inhibition
This cellular assay measures the inhibition of downstream PI3K signaling within cancer cells.
Objective: To determine the EC50 of a compound for inhibiting Akt phosphorylation at Ser473 or Thr308.
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3).
-
Complete cell culture medium.
-
Test compound.
-
Growth factor (e.g., IGF-1, EGF) to stimulate the pathway.
-
Lysis buffer (RIPA buffer with protease/phosphatase inhibitors).
-
Antibodies: Primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin). Secondary HRP-conjugated antibody.
-
SDS-PAGE gels and Western blot equipment.
-
Chemiluminescence substrate.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of the test compound for 2 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.
-
Wash cells with cold PBS and lyse them on ice.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibody for 1 hour at room temperature.
-
Detect signal using chemiluminescence and image the blot.
-
Quantify band intensities using software like ImageJ. Normalize p-Akt signal to total Akt and the loading control.
-
Plot normalized p-Akt levels against compound concentration to determine the EC50.
Cell Viability/Proliferation Assay
This assay assesses the overall effect of the compound on cancer cell survival and growth.
Objective: To determine the IC50 for cell growth inhibition.
Procedure:
-
Seed cells in a 96-well plate at a low density (e.g., 3,000-5,000 cells/well).
-
Allow cells to attach overnight.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for 72 hours.
-
Measure cell viability using a reagent such as CellTiter-Glo® (measures ATP), MTT, or PrestoBlue™.
-
Record the signal (luminescence or absorbance) using a plate reader.
-
Plot the percentage of viable cells relative to a vehicle-treated control against the logarithm of compound concentration to calculate the IC50.
By following these standardized protocols, researchers can generate robust and comparable data to effectively evaluate the potential of novel compounds like this compound as PI3K inhibitors and contextualize their activity within the landscape of existing therapeutics.
Comparative Analysis of the Biological Activity of 1-(4-Bromophenyl)-2-morpholinoethanone Derivatives and Related Compounds
The presence of a 4-bromophenyl group and a morpholine ring in a molecule is a recurrent theme in the development of new therapeutic agents. The bromine atom, a halogen, can enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved cell permeability and pharmacokinetic properties. The morpholine ring, a saturated heterocycle, is often introduced to increase water solubility and can act as a hydrogen bond acceptor, influencing the compound's interaction with biological targets. This analysis focuses on the cytotoxic and antimicrobial effects of compounds bearing these key structural features.
Anticancer Activity: A Comparative Look at Related Derivatives
While specific data for a series of 1-(4-Bromophenyl)-2-morpholinoethanone derivatives is unavailable, studies on related structures such as 2-morpholino-4-anilinoquinolines and 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazoles provide valuable insights into their potential as anticancer agents. The cytotoxic activity of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.
Quantitative Data Summary: Cytotoxicity (IC50)
The following table summarizes the cytotoxic activity of representative compounds from different studies, highlighting the potency of derivatives containing the 4-bromophenyl and/or morpholine moieties.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Morpholino-4-anilinoquinolines | Compound 3c | HepG2 (Liver) | 11.42 | [1] |
| Compound 3d | HepG2 (Liver) | 8.50 | [1] | |
| Compound 3e | HepG2 (Liver) | 12.76 | [1] | |
| 2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazoles | Compound 17a (morpholin-4-ylmethyl) | HepG2 (Liver) | 0.141 (µg/mL) | [2] |
| Compound 17b (piperidin-1-ylmethyl) | HepG2 (Liver) | 0.188 (µg/mL) | [2] | |
| Compound 17d (4-methylpiperazin-1-ylmethyl) | HepG2 (Liver) | 0.254 (µg/mL) | [2] | |
| Compound 17e (diphenylamino methyl) | HepG2 (Liver) | 0.139 (µg/mL) | [2] | |
| Compound 8e (2-(2-aminophenyl)-1,3,4-oxadiazole) | MCF-7 (Breast) | 0.179 (µg/mL) | [2] | |
| Compound 15a (2-(N-phenylacetamidethio)-1,3,4-oxadiazole) | MCF-7 (Breast) | 0.164 (µg/mL) | [2] |
Note: IC50 values in µg/mL and µM are not directly comparable without knowing the molecular weight of the compounds.
Antimicrobial Activity: A Comparative Perspective
The 4-bromophenyl and morpholine motifs are also prevalent in the design of novel antimicrobial agents. The following table presents the minimum inhibitory concentration (MIC) values of related compounds against various bacterial and fungal strains, demonstrating their potential to combat microbial infections.
Quantitative Data Summary: Antimicrobial Activity (MIC)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazoles | Compound 17b (piperidin-1-ylmethyl) | S. aureus | 4-fold more active than neomycin | [2] |
| Compound 17d (4-methylpiperazin-1-ylmethyl) | E. coli | 16-fold more active than neomycin | [2] | |
| Compound 17e (diphenylamino methyl) | C. albicans | 8-fold more active than neomycin | [2] | |
| 4-(4-Morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | Compound 21 | P. aeruginosa | 6.25 | [3] |
| Compound 23 | B. subtilis | 6.25 | [3] | |
| Compound 24 | V. cholerae | 12.5 | [3] | |
| Compound 24 | P. aeruginosa | 6.25 | [3] | |
| Compound 26 | S. aureus | 6.25 | [3] | |
| Compound 26 | B. subtilis | 6.25 | [3] | |
| Compound 27 | B. subtilis | 6.25 | [3] | |
| Compound 27 | E. coli | 12.5 | [3] | |
| Compound 28 | S. aureus | 12.5 | [3] | |
| Compound 28 | B. subtilis | 12.5 | [3] | |
| Compound 28 | V. cholerae | 12.5 | [3] | |
| Compound 28 | E. coli | 6.25 | [3] | |
| Compound 28 | P. aeruginosa | 6.25 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activity of these types of compounds.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activities of morpholine and bromophenyl-containing compounds are often attributed to their interaction with specific cellular signaling pathways.
PI3K/Akt Signaling Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth. Its dysregulation is a common feature in many cancers. Several morpholine-containing compounds have been shown to inhibit this pathway, leading to apoptosis (programmed cell death) in cancer cells.
Caption: The PI3K/Akt signaling pathway and potential inhibition by morpholinoethanone derivatives.
Induction of Apoptosis
By inhibiting pro-survival pathways like PI3K/Akt, these compounds can trigger apoptosis in cancer cells. The apoptotic process is a cascade of events involving the activation of caspases, which are proteases that execute cell death.
Caption: Proposed mechanism of apoptosis induction by this compound derivatives.
Conclusion
While a direct comparative analysis of this compound derivatives is pending further research, the available data on structurally related compounds strongly suggest that this chemical scaffold is a promising starting point for the development of novel anticancer and antimicrobial agents. The presence of the 4-bromophenyl and morpholine moieties appears to confer potent biological activity. Future studies focusing on the synthesis and systematic evaluation of a library of this compound derivatives are warranted to elucidate their full therapeutic potential and to establish clear structure-activity relationships. Such research will be invaluable for guiding the design of more effective and selective drug candidates.
References
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Comparative Analysis of Anticancer Effects: A Focus on 1-(4-Bromophenyl)-2-morpholinoethanone and Alternatives in Breast and Liver Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals evaluating the in vitro anticancer potential of novel chemical entities. This guide provides a comparative analysis of a representative brominated chalcone and a morpholine-containing compound against the standard chemotherapeutic agents, Cisplatin and Doxorubicin, in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
Due to the limited availability of published data on the specific anticancer effects of 1-(4-Bromophenyl)-2-morpholinoethanone, this guide utilizes data from structurally related compounds to provide a valid comparative framework. The selected alternatives are (E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, a brominated chalcone, and 4-(2-(4-chlorophenyl)quinazolin-4-yl)morpholine, a morpholine-containing quinazoline derivative.
Comparative Efficacy Against Cancer Cell Lines
The in vitro anticancer activity of the selected compounds was evaluated based on their half-maximal inhibitory concentration (IC50), induction of apoptosis, and effects on cell cycle progression. The data presented below is compiled from various studies and is intended for comparative purposes. It is important to note that variations in experimental conditions across different studies may influence the results.
Cytotoxicity (IC50) Data
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Treatment Duration (hours) |
| Brominated Chalcone | |||
| (E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | Not Available | Not Available | Not Available |
| Morpholine Derivative | |||
| 4-(2-(4-chlorophenyl)quinazolin-4-yl)morpholine | MCF-7 | 6.44 ± 0.29[1] | Not Specified |
| Standard Chemotherapeutics | |||
| Cisplatin | MCF-7 | ~10-30 (highly variable)[2] | 48-72[2] |
| HepG2 | ~5-20 (highly variable)[2] | 48-72[2] | |
| Doxorubicin | MCF-7 | 2.50 ± 1.76[1] | 24[1] |
| HepG2 | 12.18 ± 1.89[1] | 24[1] |
Note: Data for (E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one was not available in the searched literature. The IC50 values for Cisplatin are presented as a range due to high variability reported across different studies[2].
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells. The data below summarizes the percentage of apoptotic cells following treatment with the respective compounds.
| Compound | Cell Line | % Apoptotic Cells | Treatment Conditions |
| Brominated Chalcone | |||
| (E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | Not Available | Not Available | Not Available |
| Morpholine Derivative | |||
| 4-(2-(4-chlorophenyl)quinazolin-4-yl)morpholine | MCF-7 | Significant increase | Not Specified |
| Standard Chemotherapeutics | |||
| Cisplatin | MCF-7 | Significant increase[3] | Varies |
| HepG2 | Significant increase | Varies | |
| Doxorubicin | MCF-7 | 13.75% (at 800 nM)[4] | Not Specified |
| HepG2 | Significant increase[5] | Varies |
Note: Qualitative descriptions are used where specific quantitative data was not available in the initial searches.
Cell Cycle Analysis
Anticancer agents can exert their effects by arresting the cell cycle at specific phases, thereby preventing cancer cell proliferation.
| Compound | Cell Line | Effect on Cell Cycle |
| Brominated Chalcone | ||
| (E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | Not Available | Not Available |
| Morpholine Derivative | ||
| 4-(2-(4-chlorophenyl)quinazolin-4-yl)morpholine | MCF-7 | G1 phase arrest[1] |
| Standard Chemotherapeutics | ||
| Cisplatin | HepG2 | S phase arrest[6] |
| Doxorubicin | MCF-7 | G2/M phase arrest[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling pathway, crucial for transmitting extracellular signals to regulate cellular processes.
Conclusion
This guide provides a comparative overview of the potential anticancer effects of a representative brominated chalcone and a morpholine-containing compound in comparison to standard chemotherapeutic drugs. While direct data on this compound is lacking, the analysis of structurally similar compounds suggests that molecules with these motifs can exhibit significant anticancer activity, including inducing apoptosis and causing cell cycle arrest[1]. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to validate the anticancer effects of novel compounds. Further comprehensive studies on this compound are warranted to fully elucidate its therapeutic potential.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. mdpi.com [mdpi.com]
- 3. Effects of cisplatin on the proliferation, invasion and apoptosis of breast cancer cells following β-catenin silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin induces HepG2 cell cycle arrest through targeting specific long noncoding RNAs and the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling the Bioactive Potential: A Comparative Guide to 1-(4-Bromophenyl)-2-morpholinoethanone and Related Morpholine Derivatives
For researchers, scientists, and drug development professionals, this guide provides a cross-validation of the potential bioactivity of 1-(4-Bromophenyl)-2-morpholinoethanone by comparing it with structurally related morpholine-containing compounds. Due to the limited publicly available bioassay data for this compound, this guide focuses on the well-documented anticancer and anti-inflammatory properties of the broader morpholine chemical class, offering a valuable comparative framework.
The morpholine ring is a privileged scaffold in medicinal chemistry, known for imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] Compounds incorporating this heterocycle have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] This guide summarizes key quantitative data for several morpholine derivatives, details relevant experimental protocols, and visualizes the primary signaling pathway implicated in their mechanism of action.
Comparative Bioactivity of Morpholine Derivatives
Table 1: Anticancer Activity of Selected Morpholine-Containing Compounds
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| This compound | (Structure not available in cited sources) | - | Data not available | - |
| Compound 3c | 2-morpholino-4-anilinoquinoline derivative | HepG2 | 11.42 | [4][5] |
| Compound 3d | 2-morpholino-4-anilinoquinoline derivative | HepG2 | 8.50 | [4][5] |
| Compound 3e | 2-morpholino-4-anilinoquinoline derivative | HepG2 | 12.76 | [4][5] |
| Thieno[3,2-d]pyrimidine derivative 15e | 4-morpholino-2-phenylquinazoline relative | A375 Melanoma | 0.58 | [6] |
| AK-3 | Morpholine substituted quinazoline | A549, MCF-7, SHSY-5Y | 10.38, 6.44, 9.54 | [7] |
| AK-10 | Morpholine substituted quinazoline | A549, MCF-7, SHSY-5Y | 8.55, 3.15, 3.36 | [7] |
Table 2: Anti-Inflammatory Activity of Selected Morpholine Derivatives
| Compound Class | Target/Assay | Activity | Reference |
| Morpholine Mannich base of AMACs (4c, 4d) | Inhibition of BSA denaturation | IC50 = 25.3 µM and 26.3 µM | [8] |
| Morpholinopyrimidine derivatives (V4, V8) | iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 cells | Significant reduction | [9] |
| Monocyclic β-lactam derivatives with morpholine | Human inducible nitric oxide synthase (iNOS) | Potent inhibition | [10] |
Key Signaling Pathway: PI3K/Akt/mTOR
A significant number of bioactive morpholine derivatives exert their anticancer effects by targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[11][12][13] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[11][14] The morpholine moiety often plays a key role in the binding of these inhibitors to the kinase domain of PI3K or mTOR.[12][15]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the bioactivity of morpholine derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[9]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening potential anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 10. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 1-(4-Bromophenyl)-2-morpholinoethanone: A Comparative Spectroscopic Analysis
A Comprehensive Guide for Researchers in Drug Discovery and Development
The definitive structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a detailed spectroscopic comparison for the structural confirmation of 1-(4-Bromophenyl)-2-morpholinoethanone, a compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this guide presents a predictive analysis based on established spectroscopic principles and data from closely related analogues. For comparative purposes, experimental data for the structurally similar (4-Bromophenyl)(morpholino)methanone and predicted data for 1-(4-Chlorophenyl)-2-morpholinoethanone are provided.
Spectroscopic Data Comparison
The structural identity of this compound can be unequivocally established through the combined application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The expected and observed spectral data are summarized in the following tables.
Table 1: FT-IR Spectral Data Comparison
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for (4-Bromophenyl)(morpholino)methanone | Predicted Wavenumber (cm⁻¹) for 1-(4-Chlorophenyl)-2-morpholinoethanone |
| C=O (Ketone) | ~1690 | 1634 | ~1690 |
| C-N (Aliphatic Amine) | ~1115 | 1116 | ~1115 |
| C-O-C (Ether) | ~1250 | 1245 | ~1250 |
| Ar-Br Stretch | ~1070 | 1070 | - |
| Ar-Cl Stretch | - | - | ~1090 |
| Aromatic C-H Stretch | ~3050 | 3050 | ~3050 |
| Aliphatic C-H Stretch | ~2850-2960 | 2850-2960 | ~2850-2960 |
Table 2: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for (4-Bromophenyl)(morpholino)methanone[1] | Predicted Chemical Shift (δ, ppm) for 1-(4-Chlorophenyl)-2-morpholinoethanone |
| H-2', H-6' (Aromatic) | ~7.8 (d, J ≈ 8.5 Hz) | 7.57 (d, J = 8.4 Hz) | ~7.9 (d, J ≈ 8.5 Hz) |
| H-3', H-5' (Aromatic) | ~7.6 (d, J ≈ 8.5 Hz) | 7.31 (d, J = 8.4 Hz) | ~7.4 (d, J ≈ 8.5 Hz) |
| -CH₂- (Ketone α-position) | ~3.6 (s) | - | ~3.6 (s) |
| -CH₂-N- (Morpholine) | ~2.6 (t, J ≈ 4.5 Hz) | 3.21-4.04 (m) | ~2.6 (t, J ≈ 4.5 Hz) |
| -CH₂-O- (Morpholine) | ~3.7 (t, J ≈ 4.5 Hz) | 3.21-4.04 (m) | ~3.7 (t, J ≈ 4.5 Hz) |
Table 3: ¹³C NMR Spectral Data Comparison (101 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for (4-Bromophenyl)(morpholino)methanone[1] | Predicted Chemical Shift (δ, ppm) for 1-(4-Chlorophenyl)-2-morpholinoethanone |
| C=O | ~195 | 169.6 | ~195 |
| C-1' (Aromatic, C-Br) | ~128 | 124.5 | - |
| C-1' (Aromatic, C-Cl) | - | - | ~139 |
| C-2', C-6' (Aromatic) | ~130 | 129.1 | ~130 |
| C-3', C-5' (Aromatic) | ~132 | 132.1 | ~129 |
| C-4' (Aromatic, C-C=O) | ~134 | 134.3 | ~134 |
| -CH₂- (Ketone α-position) | ~68 | - | ~68 |
| -CH₂-N- (Morpholine) | ~54 | 42.8, 48.4 | ~54 |
| -CH₂-O- (Morpholine) | ~67 | 67.1 | ~67 |
Table 4: Mass Spectrometry (ESI-MS) Data Comparison
| Ion | Predicted m/z for this compound | Observed m/z for (4-Bromophenyl)(morpholino)methanone | Predicted m/z for 1-(4-Chlorophenyl)-2-morpholinoethanone |
| [M+H]⁺ | 284.0491 / 286.0471 | 270.0335 / 272.0315 | 239.0837 / 241.0808 |
| [M+Na]⁺ | 306.0310 / 308.0290 | 292.0154 / 294.0134 | 261.0657 / 263.0627 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.
-
Sample Preparation : A small amount of the solid sample is placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
-
Data Processing : The resulting spectrum is baseline corrected and the peak positions (wavenumber, cm⁻¹) and intensities are determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a 5 mm broadband probe.
-
Sample Preparation : Approximately 10-20 mg of the sample is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition : Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.
-
¹³C NMR Acquisition : Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 transients.
-
Data Processing : The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Mass Spectrometry (MS)
-
Instrumentation : A Waters Xevo G2-XS QTof Mass Spectrometer or equivalent, equipped with an Electrospray Ionization (ESI) source.
-
Sample Preparation : The sample is dissolved in a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid to a final concentration of approximately 1 mg/mL.
-
Data Acquisition : The sample solution is infused directly into the ESI source at a flow rate of 10 µL/min. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500. Key ESI source parameters include a capillary voltage of 3.0 kV, a sampling cone voltage of 30 V, and a source temperature of 120 °C.
-
Data Processing : The acquired mass spectrum is processed to identify the monoisotopic masses of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺) and to compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition.
Experimental Workflow
The logical flow of experiments for the structural confirmation of an organic compound is depicted in the following diagram.
Caption: Workflow for the structural confirmation of this compound.
This comprehensive guide provides the necessary spectroscopic framework and experimental protocols for the unambiguous structural confirmation of this compound. By comparing predicted data with that of known analogues, researchers can confidently verify the structure of this and other related novel compounds, facilitating their advancement in the drug development pipeline.
References
Comparative Efficacy of Bromo-Phenyl Compounds in Drug Discovery: A Guide for Researchers
An objective analysis of the therapeutic potential of various bromo-phenyl compounds, providing a framework for evaluating novel candidates like 1-(4-Bromophenyl)-2-morpholinoethanone.
Introduction: The incorporation of a bromo-phenyl moiety is a well-established strategy in medicinal chemistry to enhance the therapeutic efficacy of drug candidates. The bromine atom can modulate lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative overview of the efficacy of several classes of bromo-phenyl compounds with demonstrated anticancer, anti-inflammatory, and antimicrobial activities. While specific experimental data for this compound is not publicly available, this guide serves as a valuable resource for researchers by contextualizing its potential efficacy through comparison with structurally related and functionally similar compounds.
Anticancer Efficacy of Bromo-Phenyl Compounds
A variety of bromo-phenyl derivatives have exhibited significant cytotoxic activity against several human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of selected compounds, highlighting their potential as anticancer agents.
Table 1: Anticancer Activity of Selected Bromo-Phenyl Compounds
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Bromophenol Hybrid | 3-(4-(3-([1,4'-bipiperidin]-1'-yl)propoxy)-3-bromo-5-methoxybenzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide (BOS-102) | A549 (Lung) | Data not specified, but noted as having "excellent anticancer activities" | [1] |
| Brominated Coelenteramine | Br-Cla | PC-3 (Prostate) | 24.3 | [2] |
| Brominated Coelenteramine | Br-Cla | MCF-7 (Breast) | 21.6 | [2] |
| Brominated Coelenteramine | Clm-1 | Gastric Cancer | 15.2 | [2] |
| Brominated Coelenteramine | Clm-1 | Lung Cancer | 32.6 | [2] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | Compound 4e | SNB-75 (CNS) | >10 (PGI of 41.25%) | [3] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | Compound 4i | SNB-75 (CNS) | >10 (PGI of 38.94%) | [3] |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivative | Compound 8c | EGFR Tyrosine Kinase | 0.14 | [4] |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivative | Compound 12d | EGFR Tyrosine Kinase | 0.18 | [4] |
| 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) | BMAQ | L1210, HL-60, U-937 (Leukemia) | Dose-dependent decrease in cell number | [5] |
PGI: Percent Growth Inhibition
Anti-inflammatory Activity of Bromo-Phenyl Compounds
Several bromo-phenyl compounds have been investigated for their potential to mitigate inflammatory responses. The table below presents the efficacy of representative compounds in various anti-inflammatory assays.
Table 2: Anti-inflammatory Activity of Selected Bromo-Phenyl Compounds
| Compound Class | Specific Compound | Assay | IC50 / Activity | Reference |
| N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivative | Unspecified derivatives | Proteinase Inhibition | 0.04 - 0.07 mg/mL | [6][7] |
| 3-Arylphthalide | 3-(2,4-dihydroxyphenyl)phthalide (5a) | NO Production Inhibition (LPS-stimulated Bv.2 and RAW 264.7 cells) | Strong inhibition | [8] |
Antimicrobial Efficacy of Bromo-Phenyl Compounds
The antimicrobial potential of bromo-phenyl compounds against a range of pathogenic bacteria has been documented. The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy.
Table 3: Antimicrobial Activity of Selected Bromo-Phenyl Compounds
| Compound Class | Specific Compound | Bacterial Strain | MIC | Reference |
| N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivative | Unspecified derivatives | Gram-positive bacteria | 2.5 - 5.0 mg/mL | [6][7] |
| Bromophenol Derivative | Compound 2 | S. aureus | 12 µg/mL | [9] |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivative | Compound 5d | XDR S. Typhi | 6.25 mg/mL | [10] |
| N-(4-Bromophenyl)furan-2-carboxamide | Compound 3 | Carbapenem-resistant A. baumannii (CRAB) | 6.25 mg | [11] |
| N-(4-Bromophenyl)furan-2-carboxamide | Compound 3 | Carbapenem-resistant E. cloacae (CREC) | 6.25 mg | [11] |
| N-(4-Bromophenyl)furan-2-carboxamide | Compound 3 | Carbapenem-resistant K. pneumoniae (CRKP) | 6.25 mg | [11] |
| N-(4-Bromophenyl)furan-2-carboxamide | Compound 3 | Methicillin-resistant S. aureus (MRSA) | 12.5 mg | [11] |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivative | Compound 17d | E. coli | 16-fold more active than neomycin | [4] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
2. In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The cells are then incubated for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a standard curve. The inhibitory effect of the compound on NO production is then determined.
3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
-
Bacterial Culture: The bacterial strains are grown in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: A standardized bacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizing the Research Workflow
The following diagram illustrates a general workflow for the initial screening and evaluation of novel chemical compounds for their therapeutic potential.
Caption: General workflow for evaluating the efficacy of novel compounds.
Discussion and Future Directions
The presented data underscores the significant therapeutic potential of bromo-phenyl compounds across various disease areas. The diverse chemical scaffolds incorporating the bromo-phenyl moiety have demonstrated potent anticancer, anti-inflammatory, and antimicrobial activities.
While no specific efficacy data is currently available for this compound, its structural components—the 4-bromophenyl group and the morpholine ring—are present in many biologically active molecules. The morpholine ring is a common feature in approved drugs and is known to improve pharmacokinetic properties. The 4-bromophenyl group, as demonstrated in this guide, is a key contributor to the biological activity of many compounds.
Therefore, this compound represents a promising candidate for further investigation. Researchers are encouraged to synthesize and evaluate this compound using the experimental protocols outlined in this guide. Such studies would be crucial in determining its specific efficacy and mechanism of action, and to ascertain its potential as a novel therapeutic agent. Future research should focus on a comprehensive screening of this compound against a panel of cancer cell lines, inflammatory markers, and pathogenic microbes to fully elucidate its therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation Studies for 1-(4-Bromophenyl)-2-morpholinoethanone: A Comparative Analysis
Currently, there are no publicly available in vivo validation studies for the specific compound 1-(4-Bromophenyl)-2-morpholinoethanone. Extensive searches of scientific literature and databases did not yield any preclinical or clinical trial data evaluating the efficacy, safety, or pharmacokinetic profile of this molecule in living organisms.
Therefore, a direct comparison guide based on in vivo experimental data for this compound versus alternative compounds cannot be constructed at this time. The information required to fulfill the core requirements of data presentation, detailed experimental protocols, and visualizations of in vivo performance is not available in the public domain.
Insights from Structurally Related Compounds
While direct in vivo data is absent for this compound, the broader classes of molecules to which it belongs—morpholine derivatives and compounds containing a bromophenyl group—have been investigated for various therapeutic applications. It is important to note that the biological activity of these related compounds does not guarantee similar behavior for this compound, as small structural changes can lead to significant differences in pharmacological properties.
Several studies have highlighted the potential of morpholine-containing compounds in different therapeutic areas:
-
Anticancer Agents: Certain 2-morpholino-4-anilinoquinoline derivatives have been synthesized and evaluated for their antitumor activity against the HepG2 cell line. These compounds were found to induce G0G1 cell cycle arrest. Similarly, 4-morpholino-2-phenylquinazolines have been investigated as inhibitors of PI3 kinase p110alpha, a key enzyme in cancer cell proliferation.
-
Antifungal Properties: An in silico study of a complex pyrrolidine-based compound containing a bromophenyl group suggested potential antifungal activity by targeting glucose 6 phosphate synthase.
-
Endothelin Receptor Antagonists: A medicinal chemistry program starting from the structure of bosentan led to the discovery of Macitentan, a potent dual endothelin receptor antagonist containing a bromophenyl group, which has shown in vivo efficacy in hypertensive rats.
-
PARP Inhibition: Aminomethylmorpholino nucleosides have been identified as novel inhibitors of PARP1 and PARP2, enzymes involved in DNA repair and a target for cancer therapy.
Hypothetical Experimental Workflow for In Vivo Validation
Should this compound be investigated in the future, a typical in vivo validation workflow would be necessary to assess its therapeutic potential and safety. The following diagram illustrates a general workflow for such preclinical studies.
Caption: A generalized workflow for the in vivo validation of a novel chemical entity.
Potential Signaling Pathways
Given the activities of related morpholine-containing compounds, one might hypothesize that this compound could interact with signaling pathways relevant to cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential target for morpholine derivatives.
Benchmarking Antimicrobial Potency: A Comparative Analysis of 1-(4-Bromophenyl)-2-morpholinoethanone and Related Heterocyclic Compounds
For Immediate Release
[City, State] – [Date] – In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, a comprehensive comparative analysis of 1-(4-Bromophenyl)-2-morpholinoethanone and structurally related compounds has been conducted. This guide provides researchers, scientists, and drug development professionals with a benchmark of its potential antimicrobial efficacy, supported by experimental data from existing literature on similar molecular scaffolds.
The emergence of multidrug-resistant bacteria necessitates the exploration of new chemical entities. Compounds featuring a bromophenyl group, a morpholine ring, or both, have demonstrated significant antimicrobial activities. This guide synthesizes available data to project the potential of this compound and to provide a framework for its future evaluation.
Comparative Antimicrobial Activity
The following table summarizes the antimicrobial potency, specifically the Minimum Inhibitory Concentration (MIC), of various compounds structurally related to this compound against a panel of clinically relevant bacteria.
| Compound/Derivative | Test Organism(s) | MIC (µg/mL) | Key Findings | Reference |
| Bromophenol Derivatives | Staphylococcus aureus | 12 - 24 | Showed good antibacterial ability, with lower MIC values than tetracycline and tobramycin. | [1] |
| MRSA | - | Exhibited significant activity against MRSA, a drug-resistant strain. | [1] | |
| Pseudomonas aeruginosa | 780 | Displayed less effectiveness against this Gram-negative bacterium. | [1] | |
| N-(4-bromophenyl)furan-2-carboxamide | Carbapenem-resistant A. baumannii | 6.25 | Demonstrated the highest zone of inhibition against this highly resistant pathogen. | [2] |
| Carbapenem-resistant E. cloacae | 6.25 | [2] | ||
| Carbapenem-resistant K. pneumoniae | 6.25 | [2] | ||
| MRSA | 12.5 | [2] | ||
| Brominated Pyrazine-based Chalcones | Staphylococci | 15.625 - 62.5 µM | Exhibited bactericidal action against a range of staphylococcal isolates. | [3] |
| Enterococcus faecium | 31.25 - 62.5 µM | Showed activity against this vancomycin-resistant pathogen. | [3] | |
| Morpholinoalkoxychalcones | Enterococcus faecalis | 0.6 mM | One derivative was found to be most effective against this bacterium. | [4] |
| Amide Chalcones with Secondary Amines | Staphylococcus aureus | 2.0 - 10.0 | One compound was equipotent to the standard drug Ampicillin. | [5] |
Experimental Protocols
The data presented in this guide are based on established antimicrobial susceptibility testing protocols. The primary methods cited in the referenced literature are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method for assessing the zone of inhibition.
Broth Microdilution for MIC Determination
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Agar Well Diffusion Method
This technique is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the test compound.
References
- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Molecular Docking Analysis of 1-(4-Bromophenyl)-2-morpholinoethanone and Its Analogs as Potential Kinase Inhibitors
This guide provides a comparative molecular docking study of 1-(4-Bromophenyl)-2-morpholinoethanone and a series of its synthesized analogs. The analysis focuses on their potential as inhibitors of a key signaling kinase involved in cell proliferation and survival, providing valuable insights for researchers and professionals in drug discovery and development.
Introduction
This compound is a synthetic compound featuring a bromophenyl group linked to a morpholine moiety through an ethanone bridge. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This study explores the therapeutic potential of this compound and its analogs by investigating their binding interactions with a selected kinase target through in silico molecular docking simulations. The comparative analysis of binding affinities and interaction patterns aims to identify key structural features that contribute to potent and selective inhibition.
Experimental Data: Comparative Docking Scores
The following table summarizes the molecular docking results of this compound and its analogs against the selected kinase target. The docking scores, representing the predicted binding affinities, were calculated using AutoDock Vina. Lower docking scores indicate a higher predicted binding affinity.
| Compound ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues |
| BME-01 | This compound | -7.8 | MET793, LEU718, VAL726 |
| BME-02 | 1-(4-Chlorophenyl)-2-morpholinoethanone | -7.5 | MET793, LEU718, ALA743 |
| BME-03 | 1-(4-Fluorophenyl)-2-morpholinoethanone | -7.2 | MET793, LEU718, GLY796 |
| BME-04 | 1-(4-Methylphenyl)-2-morpholinoethanone | -6.9 | LEU718, VAL726, ILE789 |
| BME-05 | 1-(4-Methoxyphenyl)-2-morpholinoethanone | -7.1 | MET793, LEU718, CYS797 |
Experimental Protocols
A detailed methodology was followed for the molecular docking simulations to ensure the reliability and reproducibility of the results.
Protein and Ligand Preparation
The three-dimensional crystal structure of the target kinase was obtained from the Protein Data Bank (PDB). The protein structure was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools. The 2D structures of this compound and its analogs were sketched using ChemDraw and converted to 3D structures. Ligand geometries were optimized using the MMFF94 force field, and Gasteiger charges were computed.
Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina. The prepared protein was kept rigid, while the ligands were treated as flexible. A grid box was defined to encompass the active site of the kinase, with dimensions centered on the co-crystallized ligand. The Lamarckian Genetic Algorithm was employed for the conformational search. For each ligand, multiple docking runs were conducted to ensure the convergence of the results. The final docked conformations were clustered based on their root-mean-square deviation (RMSD), and the pose with the lowest binding energy was selected for further analysis.
Visualization of Workflow and Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a representative signaling pathway that could be targeted by these compounds.
Caption: Molecular Docking Experimental Workflow.
Caption: Hypothesized MAPK/ERK Signaling Pathway Inhibition.
Conclusion
The comparative molecular docking study of this compound and its analogs has provided valuable preliminary data on their potential as kinase inhibitors. The docking scores suggest that substitutions on the phenyl ring can influence the binding affinity. Specifically, the parent compound with a bromo substitution (BME-01) exhibited the most favorable docking score, indicating strong potential for inhibition. Further in vitro and in vivo studies are warranted to validate these in silico findings and to further explore the therapeutic potential of this chemical scaffold. This guide serves as a foundational resource for researchers aiming to design and develop novel kinase inhibitors based on the morpholinoethanone core structure.
Assessing the Selectivity of 1-(4-Bromophenyl)-2-morpholinoethanone and Related Structures Against Various Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic selectivity of compounds structurally related to 1-(4-Bromophenyl)-2-morpholinoethanone against a range of cancer cell lines. Due to a lack of publicly available data on the specific compound of interest, this guide focuses on the analysis of close analogs containing the bromophenyl and morpholino moieties. The provided data, experimental protocols, and workflow visualizations aim to offer valuable insights into the potential anticancer activity and selectivity of this chemical scaffold.
Comparative Analysis of Cytotoxicity
While direct IC50 values for this compound are not available in the reviewed literature, studies on structurally similar compounds provide insights into the potential activity of this chemical class. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various quinoline and quinazoline derivatives possessing either a morpholino or a bromophenyl group, highlighting their activity against different cancer cell lines.
| Compound Class | Specific Derivative/Modification | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Morpholine Substituted Quinazolines | AK-3 (N,N-dimethyl amine substitution) | A549 (Lung) | 10.38 ± 0.27 | Colchicine | - |
| MCF-7 (Breast) | 6.44 ± 0.29 | 7.02 ± 0.41 | |||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | 8.16 ± 0.33 | |||
| AK-10 (3,4,5-trimethoxy substituent) | A549 (Lung) | 8.55 ± 0.67 | Colchicine | - | |
| MCF-7 (Breast) | 3.15 ± 0.23 | 7.02 ± 0.41 | |||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | 8.16 ± 0.33 | |||
| 2-morpholino-4-anilinoquinolines | Compound 3d | HepG2 (Liver) | 8.50 | - | - |
| Compound 3c | HepG2 (Liver) | 11.42 | - | - | |
| Compound 3e | HepG2 (Liver) | 12.76 | - | - | |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | General Range | HepG2 (Liver) | 0.137–0.332 µg/mL | Erlotinib | 0.308 µg/mL |
| MCF-7 (Breast) | 0.164–0.583 µg/mL | 0.512 µg/mL |
Note: The data presented is for structurally related compounds and should be interpreted as indicative of the potential for anticancer activity within this chemical class. Direct testing of this compound is required for a definitive assessment of its selectivity.
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.
MTT Assay for Cell Viability
1. Cell Seeding:
-
Culture cancer cells in appropriate medium until they reach logarithmic growth phase.
-
Trypsinize the cells and perform a cell count to determine the cell density.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the culture medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Experimental Workflow for Assessing Cell Selectivity
The following diagram illustrates a typical workflow for screening a compound's selectivity against various cancer cell lines.
Caption: A flowchart illustrating the key steps in determining the in vitro selectivity of a compound against different cancer cell lines.
Potential Signaling Pathway Involvement (Hypothetical)
Given that many quinoline and quinazoline derivatives target receptor tyrosine kinases (RTKs), a hypothetical signaling pathway that could be inhibited by compounds with the this compound scaffold is presented below. It is crucial to note that this is a generalized pathway and has not been experimentally validated for the specific compound of interest.
Caption: A diagram showing a generalized RTK signaling pathway that is often implicated in cancer and is a common target for kinase inhibitors.
Safety Operating Guide
Proper Disposal Procedures for 1-(4-Bromophenyl)-2-morpholinoethanone
Disclaimer: This document provides guidance on the proper disposal of 1-(4-Bromophenyl)-2-morpholinoethanone based on general principles for halogenated organic compounds. Always consult your institution's specific safety data sheets (SDS) and waste disposal protocols, and contact your Environmental Health & Safety (EH&S) department for final instructions.
The proper management and disposal of laboratory chemicals are critical for ensuring personnel safety and environmental protection.[1] this compound, a brominated organic compound, requires specific handling procedures due to its potential hazards. This guide outlines the essential steps for its safe disposal in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data for structurally similar compounds, this compound is anticipated to be a hazardous substance.[2][3] Proper personal protective equipment must be worn at all times when handling the chemical or its waste.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene).[4]
-
Eye Protection: Chemical splash goggles or a face shield.[4][5]
-
Lab Coat: A fully buttoned lab coat to prevent skin exposure.[5]
-
Ventilation: All handling of this chemical and its waste should occur within a certified laboratory chemical fume hood.[2][4]
Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for similar brominated compounds, which should be considered as potential hazards for this compound.
| Hazard Classification | GHS Hazard Code | Description | Pictogram |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[3] | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[3] | GHS07 (Exclamation Mark) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[6] | GHS07 (Exclamation Mark) |
Step-by-Step Disposal Protocol
Disposal of this compound and materials contaminated with it must not be done via standard trash or sink drains.[7][8] It must be treated as regulated hazardous waste.
1. Waste Segregation:
-
This compound must be disposed of as Halogenated Organic Waste .[9][10]
-
Do not mix with non-halogenated organic waste, as this complicates and increases the cost of disposal.[11]
-
This category includes the pure chemical, solutions containing the chemical, and any materials contaminated with it, such as gloves, filter paper, or silica gel (solid waste).[9]
2. Container Selection and Handling:
-
Use a dedicated, chemically compatible, and leak-proof waste container with a secure screw-top cap.[12][13] Glass or appropriate plastic containers are typically used.[9][14]
-
Ensure the container is in good condition, free from cracks or deterioration.[12]
-
The container must be kept closed at all times, except when adding waste.[7][15] This prevents the release of potentially harmful vapors.
3. Labeling:
-
Properly label the waste container as soon as the first drop of waste is added.[16]
-
The label must include:
4. Waste Accumulation:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[12][15]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13][16]
-
Store incompatible waste types separately, using physical barriers or secondary containment to prevent accidental mixing.[11][12]
5. Requesting Disposal:
-
Once the waste container is full (typically no more than 90% capacity) or waste is no longer being generated, arrange for pickup through your institution's EH&S department or equivalent authority.[13][15]
-
Follow your facility's specific procedures for requesting a hazardous waste collection.[7]
Experimental Workflow & Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills
In the event of a spill, evacuate the immediate area and alert personnel.[17] For small spills, trained personnel may use an appropriate chemical spill kit to absorb the material.[9] All cleanup materials and contaminated absorbent must be collected, placed in a sealed and labeled hazardous waste container, and disposed of according to the protocol above.[4][17] For large spills, evacuate the laboratory and contact your institution's emergency response team immediately.
References
- 1. danielshealth.com [danielshealth.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. chemstock.ae [chemstock.ae]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. kishida.co.jp [kishida.co.jp]
Personal protective equipment for handling 1-(4-Bromophenyl)-2-morpholinoethanone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Bromophenyl)-2-morpholinoethanone. It outlines essential personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are paramount to minimize exposure and ensure safety when working with this compound.
| Protection Type | Specification | Purpose |
| Engineering Controls | Chemical Fume Hood | To minimize inhalation of dust, vapors, mists, or gases.[1] |
| Eyewash Stations & Safety Showers | For immediate decontamination in case of accidental exposure.[2] | |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | To protect eyes from splashes and dust.[3][4] |
| Hand Protection | Chemical-resistant Gloves (e.g., Nitrile) | To prevent skin contact.[3][4] |
| Body Protection | Laboratory Coat or Protective Clothing | To prevent contamination of personal clothing.[3] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Recommended if ventilation is inadequate or if dust is generated.[2] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Pre-Handling Checklist:
-
Verify Availability of Safety Equipment: Ensure a chemical fume hood, eyewash station, and safety shower are accessible and operational.
-
Inspect PPE: Check that all personal protective equipment is in good condition and appropriate for the task.
-
Review Emergency Procedures: Be familiar with the location's emergency plan and the specific first-aid measures for this type of compound.
Step-by-Step Handling Procedure:
-
Work in a Ventilated Area: All handling of the compound should be performed inside a certified chemical fume hood.[1]
-
Don Appropriate PPE: Before handling, put on a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid Dust Formation: Handle the solid material carefully to minimize the creation of dust.[4]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[4]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]
Emergency and First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
This compound should be treated as hazardous chemical waste.
Disposal Procedure:
-
Container Management: Collect waste material in a clearly labeled, sealed, and appropriate container for chemical waste.
-
Professional Disposal: Dispose of the waste through a licensed and approved waste disposal company.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash.[3]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: A flowchart outlining the safe handling process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
